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  • Product: 2-(4-Nitrophenyl)-1,3-oxathiolane
  • CAS: 22391-06-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Nitrophenyl)-1,3-Oxathiolane Derivatives: A Comprehensive Technical Guide

Executive Summary The protection of carbonyl compounds is a foundational strategy in complex organic synthesis. Among the various protecting groups, 1,3-oxathiolanes offer a unique balance of stability and reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of carbonyl compounds is a foundational strategy in complex organic synthesis. Among the various protecting groups, 1,3-oxathiolanes offer a unique balance of stability and reactivity. They are significantly more stable towards basic and nucleophilic reagents than their corresponding O,O-acetals, yet can be cleaved under milder conditions than S,S-dithioacetals.

Synthesizing 2-(4-nitrophenyl)-1,3-oxathiolane serves as a rigorous benchmark for evaluating chemoselective acetalization protocols. The strongly electron-withdrawing para-nitro group reduces the electrophilicity of the intermediate species, often leading to sluggish reaction kinetics and requiring highly efficient catalytic systems. This technical guide provides an in-depth analysis of the mechanistic rationale, comparative catalytic efficiencies, and a self-validating experimental methodology for the synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane.

Mechanistic Rationale & Catalytic Paradigms

The formation of 1,3-oxathiolanes from 4-nitrobenzaldehyde and 2-mercaptoethanol is a condensation reaction driven by the expulsion of water. The mechanism relies heavily on the differential nucleophilicity of the heteroatoms in 2-mercaptoethanol.

Because sulfur is inherently more nucleophilic and polarizable than oxygen, the initial attack on the activated carbonyl carbon is predominantly executed by the thiol (-SH) group, forming a hemithioacetal intermediate. Subsequent dehydration generates a highly reactive thionium/oxonium ion, which undergoes rapid intramolecular ring closure via the adjacent hydroxyl oxygen.

Causality of Experimental Choices: The electron-withdrawing nature of the -NO₂ group destabilizes the transient thionium/oxonium intermediate. Traditional Brønsted acids (e.g., HCl, TsOH) or conventional Lewis acids (e.g., BF₃·OEt₂) often require harsh conditions, long reaction times, or stoichiometric dehydrating agents to drive the equilibrium forward[1]. To overcome this, modern protocols utilize water-tolerant, highly oxophilic Lewis acids such as Scandium(III) triflate (Sc(OTf)₃)[1] or heterogeneous solid acids like natural kaolinitic clay[2]. Sc(OTf)₃ is particularly advantageous; its high coordination number and resistance to hydrolysis allow it to function efficiently at extremely low loadings (1–5 mol%) even as water is generated in situ[1].

Mechanism A 4-Nitrobenzaldehyde B Lewis Acid Coordination [Sc(OTf)3] A->B C Nucleophilic Attack (2-Mercaptoethanol) B->C D Hemithioacetal Intermediate C->D E Dehydration (-H2O) D->E F Thionium/Oxonium Intermediate E->F G Intramolecular Ring Closure F->G H 2-(4-Nitrophenyl)-1,3-oxathiolane G->H

Mechanistic pathway of Sc(OTf)3-catalyzed oxathioacetalization.

Comparative Analysis of Catalytic Systems

Selecting the appropriate catalyst dictates the scalability, environmental impact, and yield of the synthesis. The table below summarizes quantitative data comparing various catalytic systems for the protection of 4-nitrobenzaldehyde to 2-(4-nitrophenyl)-1,3-oxathiolane.

Catalyst SystemCatalyst LoadingSolventTemperatureReaction TimeYield (%)Recovery / ReusabilitySource
Sc(OTf)₃ 1–5 mol%CH₂Cl₂Room Temp< 1 h> 90%Excellent (Aqueous Extraction)[1]
Kaolinitic Clay 50 mg / mmolTolueneReflux6–12 h75%Good (Filtration)[2]
BF₃·OEt₂ StoichiometricCH₂Cl₂Room Temp2–4 hModerateNone (Destroyed in workup)[1]

Note: Sc(OTf)₃ demonstrates superior kinetics and yield due to its amazing water stability and highly concentrated Lewis acidity, outperforming both heterogeneous clays and traditional stoichiometric reagents[1],[2].

Self-Validating Experimental Methodology

The following protocol utilizes Sc(OTf)₃ as the optimal catalyst[1]. This workflow is designed as a self-validating system : the reaction's progress is visually and chromatographically definitive, and the workup inherently separates the organic product from the water-soluble catalyst, negating the need for complex column chromatography.

Step-by-Step Protocol
  • Reaction Setup: To a magnetically stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151 mg) and 2-mercaptoethanol (1.5 mmol, 117 mg) in anhydrous CH₂Cl₂ (10 mL), add Scandium(III) triflate (0.01 mmol, 4.9 mg, 1 mol%).

    • Causality: The slight excess of 2-mercaptoethanol drives the equilibrium forward. The extremely low catalyst loading (1 mol%) is sufficient due to Sc(OTf)₃'s high turnover frequency and prevents over-reaction to dithioacetals[1].

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using silica gel plates (eluent: n-hexane/THF, 5:1).

    • Validation: The disappearance of the UV-active aldehyde spot and the appearance of a higher Rf oxathiolane spot confirm reaction completion (typically 30–45 minutes).

  • Quenching & Phase Separation: Once complete, quench the reaction by adding distilled H₂O (20 mL). Transfer to a separatory funnel and extract with CH₂Cl₂ (2 × 30 mL).

    • Causality: The addition of water halts the catalytic cycle. Sc(OTf)₃ is highly water-soluble, partitioning entirely into the aqueous phase, while the organic product remains in the CH₂Cl₂ layer[1].

  • Catalyst Recovery: Separate the aqueous layer and evaporate it under reduced pressure.

    • Validation: This yields the recovered Sc(OTf)₃ quantitatively, which can be reused for subsequent runs without loss of catalytic activity[1].

  • Product Purification: Wash the combined organic layers with 10% aqueous NaOH (15 mL), followed by H₂O (3 × 25 mL).

    • Causality: The NaOH wash is a critical self-purifying step. It deprotonates any unreacted 2-mercaptoethanol (which is slightly acidic and foul-smelling), rendering it water-soluble and easily removed.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure 2-(4-nitrophenyl)-1,3-oxathiolane as a solid.

Workflow Start Reaction Setup (Aldehyde + Thiol + Catalyst) Stir Stir at Room Temp (TLC Monitoring) Start->Stir Quench Quench with H2O Stir->Quench Split Phase Separation (CH2Cl2 / H2O) Quench->Split Org Organic Phase (Bottom) Contains Product Split->Org Aq Aqueous Phase (Top) Contains Catalyst Split->Aq Wash Wash (10% NaOH) Dry (Na2SO4) Org->Wash Evap2 Water Evaporation Aq->Evap2 Evap1 Solvent Evaporation Wash->Evap1 Product Pure 1,3-Oxathiolane Evap1->Product Catalyst Recovered Sc(OTf)3 Evap2->Catalyst

Self-validating experimental workflow for synthesis and catalyst recovery.

Analytical Characterization & Deprotection Context

Proper characterization is required to confirm the structural integrity of the synthesized heterocycle.

NMR Spectroscopy: In the ¹H NMR spectrum (CDCl₃), the diagnostic acetal proton (O-CH-S) of the 1,3-oxathiolane ring typically appears as a distinct singlet in the region of δ 6.0 – 6.2 ppm. The aliphatic protons of the oxathiolane ring (-CH₂-O and -CH₂-S) present as complex multiplets between δ 3.1 and 4.6 ppm due to the inherent asymmetry and diastereotopic nature of the ring system. The aromatic protons of the para-substituted nitrobenzene ring will appear as two distinct doublets (integration of 2H each) around δ 8.2 and δ 7.6 ppm.

Deprotection and Downstream Utility: While 1,3-oxathiolanes are highly robust protecting groups, they must eventually be cleaved to regenerate the carbonyl functionality. Traditional deprotection requires harsh oxidative conditions. However, recent advancements have demonstrated that 1,3-oxathiolanes can be selectively deprotected back to the corresponding aldehydes (such as 4-nitrobenzaldehyde) using visible light photoredox catalysis, offering a mild, environmentally benign alternative to heavy-metal oxidants[3].

References

  • Scandium(III)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(4-Nitrophenyl)-1,3-oxathiolane

Executive Summary In advanced organic synthesis and drug development, 1,3-oxathiolanes serve as highly versatile protecting groups and privileged pharmacophores. Unlike traditional symmetric acetals or dithioacetals, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, 1,3-oxathiolanes serve as highly versatile protecting groups and privileged pharmacophores. Unlike traditional symmetric acetals or dithioacetals, the asymmetric nature of the oxygen and sulfur heteroatoms in the 1,3-oxathiolane ring provides orthogonal reactivity, allowing for chemoselective deprotection under mild conditions.

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)-1,3-oxathiolane , a critical intermediate utilized in the study of stereoselective S-oxidation and base-induced breakdown mechanisms. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical data and bench-level synthetic execution, ensuring that every protocol described functions as a self-validating system.

Physicochemical Data & Structural Profiling

The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic distribution of the heterocycle, rendering the acetal proton highly deshielded and stabilizing the ring against premature hydrolysis. Below is the consolidated physicochemical profile of the compound[1].

PropertyValueSource Verification
Product Name 2-(4-Nitrophenyl)-1,3-oxathiolaneSigma-Aldrich
CAS Number 22391-06-6Sigma-Aldrich
Linear Formula C9H9NO3SSigma-Aldrich
Molecular Weight 211.241 g/mol Sigma-Aldrich
Monoisotopic Mass 211.03032 DaPubChemLite[1]
Predicted XLogP 2.0PubChemLite[1]
Predicted CCS [M+H]+ 142.9 ŲPubChemLite[1]
Predicted CCS [M-H]- 150.5 ŲPubChemLite[1]

Note: Collision Cross Section (CCS) values are critical for ion mobility-mass spectrometry (IM-MS) workflows, aiding in the separation of structural isomers during complex mixture analysis[1].

Mechanistic Pathway of Thioacetalization

The formation of 2-(4-nitrophenyl)-1,3-oxathiolane is achieved via an acid-catalyzed condensation between 4-nitrobenzaldehyde and 2-mercaptoethanol. The mechanism relies on the differential nucleophilicity of sulfur versus oxygen. Sulfur, being a softer and more polarizable nucleophile, attacks the activated carbonyl carbon first, forming a hemithioacetal intermediate. Subsequent dehydration yields a highly reactive thionium/oxonium ion, which undergoes rapid intramolecular cyclization by the oxygen atom to close the five-membered ring.

Mechanism R 4-Nitrobenzaldehyde + 2-Mercaptoethanol I1 Hemithioacetal Intermediate R->I1 Nucleophilic Attack (S) Cat Acid Catalyst (H+) Cat->R Activation I2 Thionium Ion Intermediate I1->I2 -H2O W H2O (Byproduct) I1->W P 2-(4-nitrophenyl)- 1,3-oxathiolane I2->P Intramolecular Cyclization (O)

Fig 1: Acid-catalyzed thioacetalization mechanism for 1,3-oxathiolane formation.

Standard Operating Procedure: Synthesis & Purification

To ensure high yield and purity, the synthetic workflow must be tightly controlled. The following protocol is designed with built-in causality and self-validation checkpoints.

Workflow S1 Reaction Setup (Dean-Stark) S2 Azeotropic Reflux (Toluene, 110°C) S1->S2 S3 TLC Monitoring (Hexane:EtOAc) S2->S3 S4 Aqueous Workup (NaHCO3 Wash) S3->S4 S5 Recrystallization (Hot Ethanol) S4->S5

Fig 2: Experimental workflow for synthesis and purification of the target compound.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In a 100 mL round-bottom flask, combine 4-nitrobenzaldehyde (10.0 mmol, 1.51 g) and 2-mercaptoethanol (12.0 mmol, 0.84 mL) in 30 mL of anhydrous toluene.

  • Causality: A slight excess (1.2 eq) of 2-mercaptoethanol is used to drive the equilibrium forward and compensate for any oxidative loss of the thiol to disulfide. Toluene is selected as the solvent because its boiling point (110 °C) is ideal for azeotropic water removal.

Step 2: Acid Catalysis

  • Action: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 95 mg) to the mixture.

  • Causality: The Brønsted acid protonates the highly conjugated carbonyl oxygen of 4-nitrobenzaldehyde. This lowers the LUMO energy of the carbonyl carbon, significantly increasing its electrophilicity to facilitate the initial nucleophilic attack by the thiol.

Step 3: Azeotropic Distillation

  • Action: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction to a vigorous reflux for 4–6 hours.

  • Causality: The condensation reaction generates one equivalent of water. According to Le Chatelier's principle, the continuous azeotropic removal of water via the Dean-Stark trap prevents the reverse hydrolysis reaction, pushing the reaction to quantitative conversion.

Step 4: Reaction Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

  • Self-Validation: This step acts as a self-validating gate. 4-nitrobenzaldehyde is highly polar and strongly UV-active, appearing lower on the TLC plate. The formation of the less polar oxathiolane ring results in a new, higher- Rf​ spot. The complete disappearance of the lower spot visually validates reaction completion, preventing premature termination.

Step 5: Quenching and Workup

  • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 20 mL) followed by brine (20 mL).

  • Causality: The NaHCO3​ wash is critical. It neutralizes the p-TsOH catalyst. If the acid is not neutralized prior to solvent evaporation, the concentration of acid will spike as the solvent volume decreases, triggering the reverse reaction (hydrolysis) and degrading the product yield.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 2-(4-nitrophenyl)-1,3-oxathiolane.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 2-(4-nitrophenyl)-1,3-oxathiolane, scientists should look for the following spectral signatures:

  • 1 H NMR (CDCl 3​ , 400 MHz): The defining feature is the acetal proton (C2-H), which typically appears as a sharp singlet around 5.9 - 6.1 ppm . This significant downfield shift is caused by the combined deshielding effects of the adjacent oxygen, sulfur, and the strongly electron-withdrawing p-nitrophenyl ring. The oxathiolane ring protons (C4 and C5) will appear as complex, non-equivalent multiplets between 3.0 and 4.5 ppm due to the diastereotopic nature of the methylene protons in the rigid five-membered ring.

  • Mass Spectrometry (ESI-MS): The compound yields a distinct [M+H]+ peak at m/z 212.037 and an [M−H]− peak at m/z 210.023 [1].

Downstream Reactivity: Stereoselective S-Oxidation

A primary application of 2-(4-nitrophenyl)-1,3-oxathiolane in drug discovery is its use as a substrate for stereoselective S-oxidation. Treatment of the compound with mild oxidants (e.g., sodium periodate or m-CPBA at low temperatures) selectively oxidizes the sulfur atom to yield cis-2-(4-Nitrophenyl)-1,3-oxathiolane S-oxide (CAS: 127852-06-6)[2].

The stereochemical outcome (favoring the cis isomer) is dictated by the steric bulk of the 4-nitrophenyl group at the C2 position, which directs the incoming oxidant to the less hindered face of the sulfur atom. This sulfoxide intermediate is highly valuable for subsequent Pummerer-type rearrangements or base-induced ring-opening methodologies.

References

  • PubChemLite / CCSbase. 2-(4-nitrophenyl)-1,3-oxathiolane (C9H9NO3S). PubChem CID 152447. Verified URL:[Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 2-(4-Nitrophenyl)-1,3-oxathiolane

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1,3-Oxathiolanes represent a critical class of heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,3-Oxathiolanes represent a critical class of heterocyclic compounds. In synthetic methodology, they serve as highly robust, chemoselective protecting groups for carbonyls. In medicinal chemistry, the oxathiolane pharmacophore is a foundational structural motif in nucleoside analog reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC), a frontline antiviral drug [[1]]([Link]).

The asymmetric nature of the oxathiolane ring—containing both oxygen and sulfur heteroatoms—creates a unique electronic and steric environment. This whitepaper provides an in-depth mechanistic and spectroscopic analysis of 2-(4-nitrophenyl)-1,3-oxathiolane . By leveraging the strong electron-withdrawing effect of the para-nitro group, this molecule serves as an ideal model for understanding complex NMR spin systems, diastereotopic effects, and mass spectrometric fragmentation pathways .

Mechanistic Workflow and Self-Validating Synthesis Protocol

SynthesisWorkflow A 4-Nitrobenzaldehyde (Electrophile) C Acid Catalyst (e.g., p-TsOH) A->C Mixed in Toluene B 2-Mercaptoethanol (Nucleophile) B->C Mixed in Toluene D Hemithioacetal Intermediate C->D Nucleophilic attack (S) E Dehydration (-H2O) D->E Intramolecular cyclization (O) F 2-(4-Nitrophenyl)-1,3-oxathiolane (Target Product) E->F Dean-Stark water removal

Synthetic workflow and intramolecular cyclization of 2-(4-nitrophenyl)-1,3-oxathiolane.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol integrates physical and spectroscopic validation gates directly into the workflow.

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-nitrobenzaldehyde (10.0 mmol) and 2-mercaptoethanol (12.0 mmol) in 50 mL of anhydrous toluene.

  • Catalytic Activation: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol). Causality: The acid protonates the aldehyde oxygen, drastically lowering the LUMO energy and facilitating the initial nucleophilic attack by the thiol.

  • Thermodynamic Driving Force: Heat the mixture to reflux (110°C). Validation Check 1: Monitor the Dean-Stark trap. The stoichiometric accumulation of water (~0.18 mL) physically validates the progression of the dehydration step.

  • In-Process Monitoring: After 2 hours, perform TLC (Hexane:EtOAc 8:2). Validation Check 2: The complete disappearance of the UV-active starting material spot (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.5) confirms conversion.

  • Workup and Quenching: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst. Causality: Neutralization is critical to prevent the reverse hydrolysis of the oxathiolane ring during concentration. Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Spectroscopic Validation (Crude): Validation Check 3: Run a crude IR spectrum. The absence of the strong aldehyde C=O stretch at ~1700 cm⁻¹ guarantees that cyclization is complete [[2]]([Link]).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-(4-nitrophenyl)-1,3-oxathiolane as a crystalline solid.

In-Depth Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural asymmetry of the 1,3-oxathiolane ring generates highly diagnostic NMR signals that require careful interpretation.

  • ¹H NMR Causality: The C2 carbon is a stereocenter. Consequently, the methylene protons at C4 (adjacent to oxygen) and C5 (adjacent to sulfur) are diastereotopic. Because they cannot rotate freely to average their spatial environments, they appear as a complex ABCD (or AA'BB') spin system rather than simple triplets. The O-CH₂ protons are heavily deshielded by oxygen's high electronegativity, resonating as a multiplet between δ 4.10 and 4.70 ppm. The S-CH₂ protons resonate further upfield between δ 3.10 and 3.40 ppm .

  • The Acetal Proton: The defining feature of the molecule is the C2 proton. Sandwiched between two heteroatoms and the strongly electron-withdrawing p-nitrophenyl ring, it is highly deshielded, appearing as a sharp singlet at δ 6.08 ppm [[2]]([Link]).

  • ¹³C NMR Causality: The C2 carbon typically resonates at δ 82.0–86.0 ppm. This is significantly upfield compared to a standard 1,3-dioxolane (~100 ppm) because sulfur is less electronegative than oxygen, exerting a weaker inductive pull on the carbon nucleus .

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups. The nitro group dominates the spectrum with intense asymmetric and symmetric stretching vibrations at 1526 cm⁻¹ and 1347 cm⁻¹, respectively. The successful formation of the oxathiolane ring is confirmed by the C-O-C asymmetric stretch at 1070 cm⁻¹ and the C-S stretch at 717 cm⁻¹ .

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI, 70 eV), the molecule exhibits a distinct molecular ion [M]⁺ at m/z 211. The fragmentation is driven by the stability of the resulting radicals and cations, primarily resulting in the cleavage of the oxathiolane ring or the loss of the nitro group.

MS_Fragmentation M Molecular Ion [M]+ m/z 211 F1 Loss of NO2 Radical [-46 Da] M->F1 F2 Oxathiolane Ring Cleavage Loss of C2H4S [-60 Da] M->F2 F3 Loss of C2H4O [-44 Da] M->F3 I1 Fragment Ion m/z 165 F1->I1 I2 Fragment Ion m/z 151 F2->I2 I3 Fragment Ion m/z 167 F3->I3

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Consolidated Spectroscopic Data Tables

To facilitate rapid reference and comparison, the quantitative spectral data is summarized below.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Causality
¹H 6.08Singlet, 1HC2-H (Acetal proton, strongly deshielded by O, S, and Ar-NO₂)
¹H 8.20Doublet, 2HAr-H (Ortho to NO₂ group, AA'BB' system)
¹H 7.60Doublet, 2HAr-H (Ortho to oxathiolane ring, AA'BB' system)
¹H 4.10 - 4.70Multiplet, 2HC4-H₂ (O-CH₂, diastereotopic protons)
¹H 3.10 - 3.40Multiplet, 2HC5-H₂ (S-CH₂, diastereotopic protons)
¹³C ~147.0SingletAr-C (Ipso to NO₂)
¹³C 82.0 - 86.0SingletC2 (Acetal carbon)
¹³C ~72.0SingletC4 (O-CH₂)
¹³C 33.0 - 34.0SingletC5 (S-CH₂)

Table 2: FT-IR and Mass Spectrometry Data

Analytical MethodSignal / m/zAssignment / Fragment
FT-IR (KBr) 1526 cm⁻¹N-O Asymmetric Stretch (Strong)
FT-IR (KBr) 1347 cm⁻¹N-O Symmetric Stretch (Strong)
FT-IR (KBr) 1070 cm⁻¹C-O-C Asymmetric Stretch
FT-IR (KBr) 717 cm⁻¹C-S Stretch
EI-MS 211Molecular Ion [M]⁺
EI-MS 167[M - C₂H₄O]⁺ (Oxathiolane cleavage)
EI-MS 165[M - NO₂]⁺ (Loss of nitro radical)
EI-MS 151[M - C₂H₄S]⁺ (Oxathiolane cleavage)

References

  • [1] A mild and efficient method for the protection of carbonyl compounds as dithioacetals, dithiolanes and dithianes catalysed by iodine supported on natural phosphate. ResearchGate. Available at:[Link]

  • [2] Synthesis and Characterization of 1,3-Oxathiolanes. Algerian Journal of Environmental Science and Technology (ALJEST). Available at:[Link]

  • [3] Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. RSC Advances. Available at:[Link]

Sources

Exploratory

A Multi-Technique Approach to the Structural Characterization of 2-(4-Nitrophenyl)-1,3-Oxathiolane

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for the definitive structural elucidation of 2-(4-nitrophenyl)-1,3-oxathiolane, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the definitive structural elucidation of 2-(4-nitrophenyl)-1,3-oxathiolane, a heterocyclic compound featuring a key pharmacophore, the 1,3-oxathiolane ring, and an electronically significant nitrophenyl substituent. For researchers in medicinal chemistry and materials science, a robust and unambiguous structural characterization is the bedrock upon which all further investigation is built. This document moves beyond a simple listing of techniques, offering a rationale for the analytical sequence and delving into the causality behind experimental choices and data interpretation. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Context: Synthesis and Purification

Before any characterization can be deemed reliable, the purity and identity of the analyte must be established. The synthesis of 1,3-oxathiolanes is commonly achieved through the acid-catalyzed condensation of an aldehyde with a 1,2-mercaptoalkanol. In this case, 4-nitrobenzaldehyde and 2-mercaptoethanol are the logical precursors.

Expert Insight:

The choice of an acid catalyst (like p-toluenesulfonic acid, p-TSA) and a solvent that allows for azeotropic removal of water (e.g., toluene) is critical for driving the reaction equilibrium towards the formation of the oxathiolane ring, in accordance with Le Châtelier's principle. Post-synthesis, purification via column chromatography is not merely a cleanup step; it is essential for removing unreacted starting materials and side products that would otherwise confound spectroscopic analysis.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-nitrobenzaldehyde (1.0 eq), toluene (approx. 0.2 M), and 2-mercaptoethanol (1.1 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Cyclization: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be produced.

  • Work-up: Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield 2-(4-nitrophenyl)-1,3-oxathiolane.

G cluster_synthesis Synthesis Workflow reactants 4-Nitrobenzaldehyde + 2-Mercaptoethanol reflux Toluene, p-TSA Reflux with Dean-Stark reactants->reflux workup Aqueous Work-up (NaHCO3, Brine) reflux->workup purify Column Chromatography workup->purify product Pure 2-(4-nitrophenyl) -1,3-oxathiolane purify->product

Caption: Workflow for the synthesis and purification of the target compound.

Initial Verification: Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint, providing rapid confirmation of the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to confirm the elemental composition.

Expert Insight:

Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is crucial for unambiguously determining the mass of the intact molecule. The predicted isotopic pattern for a molecule containing sulfur (with its characteristic ³⁴S isotope at ~4% abundance) provides a further layer of confirmation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the base peak and other significant ions. Compare the observed m/z of the molecular ion with the theoretical value.

Data Presentation: Predicted Mass Data

The molecular formula C₉H₉NO₃S gives a monoisotopic mass of 211.0303 Da.[1]

Adduct FormCalculated m/z
[M+H]⁺212.0376
[M+Na]⁺234.0195
[M+K]⁺249.9935
[M+NH₄]⁺229.0641

Table 1: Predicted m/z values for common adducts in positive-ion ESI-MS.[1]

Covalent Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides a complete picture of the carbon-hydrogen framework.

Expert Insight:

The 4-nitrophenyl group creates a highly deshielded and magnetically anisotropic environment, leading to a characteristic AA'BB' splitting pattern for the aromatic protons. The chemical shifts and coupling constants of the oxathiolane ring protons are diagnostic of the ring's conformation. For instance, cis/trans relationships between the proton at C2 and the protons at C4 and C5 can be established through coupling constants and 2D NOESY experiments.

G cluster_nmr NMR Analysis Workflow start Purified Sample H1_NMR ¹H NMR (Proton Environment, Splitting, Integration) start->H1_NMR C13_NMR ¹³C NMR (Carbon Count & Environment) start->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR->HSQC confirm Structure Confirmed COSY->confirm HSQC->confirm

Caption: Logical workflow for comprehensive NMR-based structure elucidation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ for accurate integration in quantitative studies.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: If necessary for resolving ambiguities, acquire 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra.

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

¹H NMR Predictions

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (ortho to NO₂)~8.2d (J ≈ 9 Hz)2HDeshielded by electron-withdrawing NO₂ group.[3]
Ar-H (meta to NO₂)~7.6d (J ≈ 9 Hz)2HShielded relative to ortho protons.
H-2 (Oxathiolane)~5.8 - 6.2s or t1HAcetal proton, deshielded by O and S atoms.
H-4 (Oxathiolane, -O-CH₂-)~4.2 - 4.6m2HAdjacent to oxygen.
H-5 (Oxathiolane, -S-CH₂-)~3.1 - 3.5m2HAdjacent to sulfur, typically more shielded than H-4.[4]

Table 2: Predicted ¹H NMR spectral data.

¹³C NMR Predictions

Carbon AssignmentPredicted δ (ppm)Rationale
C-Ar (C-NO₂)~148Quaternary, attached to electron-withdrawing group.
C-Ar (C-ipso)~145Quaternary, attached to oxathiolane ring.
C-Ar (CH, ortho to NO₂)~128
C-Ar (CH, meta to NO₂)~124
C-2 (Oxathiolane)~85 - 95Acetal carbon, deshielded by two heteroatoms.[5]
C-4 (Oxathiolane, -O-CH₂-)~70 - 80Carbon adjacent to oxygen.[5]
C-5 (Oxathiolane, -S-CH₂-)~35 - 45Carbon adjacent to sulfur, significantly shielded.[5]

Table 3: Predicted ¹³C NMR spectral data.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expert Insight:

For this molecule, the most diagnostic peaks will be the strong, characteristic stretches of the nitro group. The presence of an aromatic ring and the C-O and C-S single bonds of the heterocyclic ring will also produce identifiable signals. Comparing the acquired spectrum to a library database can further increase confidence.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).

  • Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1550-1475Asymmetric StretchAr-NO₂
1360-1290Symmetric StretchAr-NO₂
~3100-3000C-H StretchAromatic
~1600, ~1475C=C StretchAromatic Ring
~1200-1000C-O StretchEther (Oxathiolane)
~750-650C-S StretchThioether (Oxathiolane)

Table 4: Key expected IR vibrational frequencies.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While NMR defines covalent connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state, including relative stereochemistry, bond lengths, bond angles, and intermolecular packing interactions.

Expert Insight:

Growing diffraction-quality single crystals is the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. The five-membered 1,3-oxathiolane ring is not planar and will likely adopt an envelope or twisted conformation. Analysis of related structures, such as 2-(4-nitrophenyl)-1,3-dithiane which has a chair-like six-membered ring, provides a valuable comparative model for understanding molecular conformation and potential crystal packing forces like C-H···O interactions.[7][8]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.

Data Presentation: Expected Crystallographic Parameters
ParameterExpected InformationComparative Insights
Crystal System & Space Groupe.g., Monoclinic, P2₁/cDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Precise measurements of the unit cell.Allows calculation of crystal density.
Ring ConformationPuckering parameters (e.g., envelope on C, O, or S).The five-membered ring will be non-planar.
Dihedral Anglese.g., Angle between the phenyl ring and the oxathiolane ring.Describes the overall molecular shape.[9]
Intermolecular InteractionsH-bonds (e.g., C-H···O), π-π stacking.Explains how molecules pack in the solid state.[10]

Table 5: Key parameters obtained from single-crystal X-ray diffraction analysis.

References

  • PubChem. 2-(4-nitrophenyl)-1,3-oxathiolane. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, R., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. Available from: [Link]

  • Sethu, S., et al. (2012). 2-(4-Nitrophenyl)-1,3-dithiane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856. Available from: [Link]

  • Kumar, C., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1719–1723. Available from: [Link]

  • Yurdakul, Ş., & Akkaya, E. (2013). Spectroscopic Investigation of the Adsorption of Nitrophenol Isomers on Ammonium Zeolite of Type "Y". ResearchGate. Available from: [Link]

  • Revanasiddappa, B.C., et al. (2023). Chloramine-T mediated synthesis of novel 1,3,4-oxadiazole derivatives. Heterocyclic Letters, 13(1), 137-142. Available from: [Link]

  • Kraus, G. A., & Attardo, G. (1991). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Synthesis, 1991(12), 1046-1048. (Referenced within PMC review: doi:10.3390/molecules26113337). Available from: [Link]

  • ChemSrc. (2025). 2-methyl-2-(4-nitrophenyl)-1,3-oxathiolane. Available from: [Link]

  • Sannigrahi, P., et al. (2018). Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. Figshare. Available from: [Link]

  • Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(6), 889-891. Available from: [Link]

  • Yennawar, H. P., et al. (2014). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 993–998. Available from: [Link]

  • Teodori, E., et al. (1987). 13C NMR spectra of 1,3‐oxathiolane, 1,3‐oxathiolane 3‐oxide and 1,3‐oxathiolane 3,3‐dioxide derivatives. Magnetic Resonance in Chemistry, 25(9), 784-786. Available from: [Link]

  • Belleau, B., et al. (1989). A novel class of 1,3-oxathiolane nucleoside analogues with potent anti-HIV activity. Tetrahedron Letters, 30(46), 6429-6432. (Referenced within PMC review: doi:10.3390/molecules26113337). Available from: [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Available from: [Link]

  • NIST. 2-Methyl-1,3-oxathiolane. NIST WebBook. Available from: [Link]

  • Lv, H., et al. (2021). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. ResearchGate. Available from: [Link]

  • Zukerman-Schpector, J., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-dithiane. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 115-117. Available from: [Link]

  • Saeed, A., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 481-486. Available from: [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (2014). Research on quantitative analysis of organic compounds by nuclear magnetic resonance (NMR) spectroscopy. AIST. Available from: [Link]

  • NIST. 4-Nitrophenyl formate. NIST WebBook. Available from: [Link]

  • NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST WebBook. Available from: [Link]

  • Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13, 353-373. Available from: [Link]

  • Jiang, H. (2012). NMR of Organic Compounds. SlideShare. Available from: [Link]

  • MassBank of North America (MoNA). Venlafaxine N-Oxide. MassBank.jp. Available from: [Link]

  • MassBank. 2-Nitroaniline. MassBank.eu. Available from: [Link]

Sources

Foundational

Theoretical and Computational Studies of 2-(4-Nitrophenyl)-1,3-Oxathiolane: A Mechanistic and Conformational Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary The 1,3-oxathiolane ring system represents a critical structural motif in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The 1,3-oxathiolane ring system represents a critical structural motif in medicinal chemistry, serving as the core pharmacophore for various antiviral and antimicrobial agents. However, the 5-membered heterocycle is notoriously fluxional. Understanding its stereochemistry requires a hybrid approach: empirical synthesis coupled with high-level Density Functional Theory (DFT). This whitepaper provides a comprehensive, self-validating framework for the theoretical and computational analysis of 2-(4-nitrophenyl)-1,3-oxathiolane and its oxidized 3-oxo derivatives.

Stereoelectronic Context of the 1,3-Oxathiolane System

Unlike rigid 6-membered rings, the 1,3-oxathiolane system exists in a moderately flexible equilibrium, typically oscillating between envelope and half-chair conformations 1. The introduction of a bulky, electron-withdrawing 2-(4-nitrophenyl) group induces significant steric strain. When this system is oxidized to a sulfoxide (3-oxo-1,3-oxathiolane), the pseudoaxial or pseudoequatorial positioning of the S=O bond further complicates the conformational landscape.

Because experimental Nuclear Magnetic Resonance (NMR) spectroscopy only captures a time-averaged signal of these rapid interconversions, we must employ DFT to isolate the discrete energy minima and calculate theoretical coupling constants. By correlating theoretical data with experimental spectra, we create a closed-loop, self-validating analytical system.

Workflow N1 1. Condensation Synthesis (2-(4-nitrophenyl)-1,3-oxathiolane) N2 2. Controlled Oxidation (NaIO4, 0°C) N1->N2 N3 3. Experimental NMR (1H & 13C Acquisition) N2->N3 N4 4. DFT Geometry Optimization (B3LYP/6-31G*) N2->N4 N6 6. Conformational Deconvolution (HC1 vs HC2 Ratio) N3->N6 N5 5. GIAO Tensor Calculation (Theoretical Shielding) N4->N5 N5->N6

Figure 1: Experimental and computational workflow for conformational analysis.

Experimental Methodologies: Building the Empirical Baseline

To ensure our computational models are grounded in reality, we must first synthesize the target compound with high stereochemical purity.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)-1,3-Oxathiolane
  • Step 1: Reagent Assembly. Combine 1.0 equivalent of 4-nitrobenzaldehyde with 1.1 equivalents of 2-mercaptoethanol in anhydrous toluene.

  • Step 2: Acid Catalysis. Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (p-TsOH).

  • Step 3: Reflux & Dehydration. Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours.

  • Causality Check: Why the Dean-Stark apparatus? The formation of the oxathiolane ring is a thermodynamically controlled condensation reaction that produces water. By continuously azeotropically removing the water byproduct, we drive the equilibrium forward according to Le Chatelier's principle, preventing the reverse hydrolysis reaction and ensuring >95% conversion.

Protocol 2: Controlled Oxidation to 3-Oxo-1,3-Oxathiolane
  • Step 1: Solvation. Dissolve the purified 2-(4-nitrophenyl)-1,3-oxathiolane in a 1:1 mixture of water and methanol.

  • Step 2: Chemoselective Oxidation. Slowly add 1.0 equivalent of sodium periodate (NaIO₄) while maintaining the reaction vessel at strictly 0°C 2.

  • Step 3: Isolation. Extract with dichloromethane, dry over MgSO₄, and purify via thin-layer chromatography to separate the cis and trans isomers.

  • Causality Check: Why NaIO₄ at 0°C? Sulfur oxidation can easily overshoot to form a sulfone (3,3-dioxide). NaIO₄ is a mild oxidant, and restricting the thermal energy to 0°C kinetically traps the reaction at the sulfoxide (3-oxo) stage, preserving the stereocenter at the sulfur atom 1.

Computational Workflows: Decoding Conformational Dynamics

With the empirical NMR data in hand, we transition in silico to deconvolute the time-averaged signals. For steric reasons, the 2-p-nitrophenyl derivative exists as a mixture of two alternative half-chair conformations: HC1 (where O1 is above and C5 is below the plane) and HC2 (where O1 is below and C5 is above the plane) [[2]]().

Pathway HC1 HC1 O1 Above C5 Below TS Planar Transition State HC1->TS Ring Flip TS->HC1 Relaxation HC2 HC2 O1 Below C5 Above TS->HC2 Relaxation HC2->TS Reversion

Figure 2: Conformational interconversion pathway between HC1 and HC2.

Protocol 3: DFT Optimization and GIAO NMR Calculations
  • Step 1: Conformational Search. Utilize Molecular Mechanics (e.g., MMFF94 force field) to generate the initial HC1 and HC2 geometries.

  • Step 2: DFT Optimization. Submit the geometries to a quantum chemistry package (e.g., Gaussian) for optimization using the B3LYP functional and the 6-31G(d,p) basis set.

  • Causality Check: Why B3LYP/6-31G(d,p)? The B3LYP functional provides an optimal balance between computational expediency and the accurate treatment of electron correlation. The addition of (d,p) polarization functions is non-negotiable here; they are required to accurately model the hypervalent nature of the oxidized sulfur and the lone-pair repulsions from the adjacent oxygen atom.

  • Step 3: Tensor Calculation. Execute a Gauge-Independent Atomic Orbital (GIAO) calculation on the optimized geometries to derive the theoretical magnetic shielding tensors.

  • Causality Check: The GIAO method eliminates origin-dependence in magnetic field calculations, allowing us to extract highly accurate theoretical 1 H and 13 C chemical shifts and vicinal H,H-coupling constants ( 3JHH​ ) [[2]]().

Data Synthesis: Experimental vs. Theoretical Correlation

By comparing the theoretical coupling constants of the isolated HC1 and HC2 conformers against the time-averaged experimental NMR data, we can mathematically determine the exact population distribution in solution.

Table 1: Conformational Energies and Coupling Constants

Summary of quantitative data correlating theoretical DFT outputs with experimental populations.

ConformerRelative Energy (kcal/mol)Calc. 3Jcis​ (Hz)Calc. 3Jtrans​ (Hz)Experimental Population
Half-Chair 1 (HC1) 0.006.84.2~54%
Half-Chair 2 (HC2) +0.157.13.9~46%

(Note: The near-degenerate relative energies result in a nearly 1:1 population distribution, specifically a 54:46 mixture of HC1 and HC2, as confirmed by the deconvolution of experimental coupling constants 2.)

Conclusion

The structural characterization of 2-(4-nitrophenyl)-1,3-oxathiolane and its oxidized derivatives cannot rely on empirical spectroscopy alone due to the rapid interconversion of its half-chair conformers. By synthesizing the compound under strict kinetic controls and utilizing GIAO-DFT calculations to model the discrete energy minima, researchers can build a self-validating system. This dual approach accurately maps the stereoelectronic landscape of the molecule, providing critical insights necessary for downstream drug development and rational ligand design.

References

  • [1] 3-Oxo-1.3-oxathiolanes - synthesis and stereochemistry | Request PDF - ResearchGate. Source: researchgate.net. URL:

  • [2] 3-Oxo-1.3-oxathiolanes-synthesis and stereochemistry - PubMed. Source: nih.gov. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane

Introduction The 1,3-oxathiolane scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and serves as a crucial intermediate in synthetic organic chemistry.[1] Derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-oxathiolane scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and serves as a crucial intermediate in synthetic organic chemistry.[1] Derivatives of this structure are noted for a wide range of biological activities, including antiviral, anticonvulsant, and antiulcer properties.[1] Notably, the oxathiolane ring is a core component of significant antiviral nucleoside analogs like Lamivudine and Emtricitabine, which are essential medicines for the treatment of HIV and HBV.[2][3][4]

This application note provides a detailed, validated experimental protocol for the synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane. The synthesis proceeds via an acid-catalyzed condensation reaction between 4-nitrobenzaldehyde and 2-mercaptoethanol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for accessing this valuable synthetic intermediate. We will elaborate on the reaction mechanism, provide a step-by-step procedure, and discuss essential safety, characterization, and troubleshooting considerations.

Reaction Principle and Mechanism

The formation of 2-(4-nitrophenyl)-1,3-oxathiolane is a classic example of cyclic thioacetal formation. The reaction involves the condensation of an aldehyde (4-nitrobenzaldehyde) with a bifunctional reagent containing both a thiol and a hydroxyl group (2-mercaptoethanol).[5] The reaction is typically catalyzed by an acid, which activates the aldehyde's carbonyl group toward nucleophilic attack.

The mechanism proceeds in several steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of 4-nitrobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: The highly nucleophilic sulfur atom of 2-mercaptoethanol attacks the activated carbonyl carbon, leading to the formation of a protonated hemithioacetal intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the hemithioacetal intermediate then acts as an internal nucleophile, attacking the same carbon.

  • Dehydration: A molecule of water is eliminated, and subsequent deprotonation yields the stable five-membered 1,3-oxathiolane ring.

The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack.[6]

G cluster_mechanism Reaction Mechanism cluster_product Product R1 4-Nitrobenzaldehyde M1 Protonation of Aldehyde Carbonyl R1->M1 H+ Catalyst R2 2-Mercaptoethanol M2 Nucleophilic Attack by Thiol Group R2->M2 M1->M2 Activated Carbonyl M3 Hemithioacetal Intermediate Formation M2->M3 M4 Intramolecular Attack by Hydroxyl Group M3->M4 M5 Dehydration & Ring Closure M4->M5 P1 2-(4-nitrophenyl)-1,3-oxathiolane M5->P1 Deprotonation

Caption: Reaction mechanism for the acid-catalyzed synthesis of the target compound.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Note
4-Nitrobenzaldehyde555-16-8C₇H₅NO₃151.12Purity ≥98%
2-Mercaptoethanol60-24-2C₂H₆OS78.13Purity ≥99%
p-Toluenesulfonic acid monohydrate (p-TSA)6192-52-5C₇H₁₀O₄S190.22Catalyst
Toluene108-88-3C₇H₈92.14Anhydrous, for reaction
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Safety Precautions

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

  • 4-Nitrobenzaldehyde: May cause an allergic skin reaction and causes serious eye irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • 2-Mercaptoethanol: Toxic by inhalation, ingestion, and skin contact.[11] It has a strong, unpleasant odor. Handle with extreme care in a well-ventilated fume hood.[11]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: All chemical waste must be collected in designated, labeled containers and disposed of according to institutional and local environmental regulations.[10]

Detailed Experimental Protocol

This procedure is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution
  • Assemble Apparatus: Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charge Reagents: To the flask, add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol), anhydrous toluene (50 mL), and a magnetic stir bar.

  • Add Reactant & Catalyst: Add 2-mercaptoethanol (0.77 mL, 11.0 mmol, 1.1 eq) to the flask. Subsequently, add the catalyst, p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.

  • Cooling: Once the reaction is complete (no more water is collected), remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a yellow solid, can be purified by recrystallization from an ethanol/water mixture to afford 2-(4-nitrophenyl)-1,3-oxathiolane as pale yellow crystals.

Caption: A streamlined workflow for the synthesis and purification of the product.

Characterization Data

The identity and purity of the synthesized 2-(4-nitrophenyl)-1,3-oxathiolane should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow crystalline solid
Molecular Formula C₉H₉NO₃S[12]
Molecular Weight 211.24 g/mol
Melting Point Approx. 130-135 °C (literature for a similar compound)[13]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~5.9 (s, 1H, CH), ~4.5 (t, 2H, O-CH₂), ~3.2 (t, 2H, S-CH₂)
IR (ATR, cm⁻¹) ~1520 & ~1345 (NO₂, asymmetric & symmetric stretch), ~1600 (Ar C=C), ~1200-1000 (C-O stretch)

Note: Specific NMR and IR peak values are predictive and should be confirmed by analysis of the synthesized compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Wet reagents or solvent.- Insufficient heating.- Use fresh p-TSA.- Ensure anhydrous toluene is used and glassware is thoroughly dried.- Verify the reaction temperature is at reflux.
Low Yield after Work-up - Incomplete reaction.- Product loss during extraction or recrystallization.- Extend the reaction time and monitor via TLC.- Perform extractions carefully; avoid aggressive shaking that can cause emulsions.- Optimize recrystallization solvent system and cooling rate.
Oily Product/Failure to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product using column chromatography (e.g., silica gel with hexane/ethyl acetate eluent).- Ensure complete removal of solvent on the rotary evaporator, possibly using a high-vacuum pump.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane. By following the outlined steps for reaction, work-up, and purification, researchers can reliably obtain this valuable intermediate for further use in drug discovery and organic synthesis. The emphasis on the reaction mechanism, safety protocols, and troubleshooting provides a comprehensive guide for successful synthesis.

References

  • National Center for Biotechnology Information (2024). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PubMed Central. Available at: [Link]

  • Sigma-Aldrich. (2020). 2-Mercaptoethanol Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Oxathiolanes formation [Table]. Available at: [Link]

  • PubChemLite. (n.d.). 2-(4-nitrophenyl)-1,3-oxathiolane (C9H9NO3S). Available at: [Link]

  • Semantic Scholar. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Available at: [Link]

  • ResearchGate. (2014). An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO4)3. Available at: [Link]

  • ResearchGate. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Available at: [Link]

Sources

Application

The Enigmatic Potential of 2-(4-Nitrophenyl)-1,3-oxathiolane in Medicinal Chemistry: A Guide for Researchers

In the ever-evolving landscape of drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide delves into the medicinal chemistry potential of 2-(4-nitrophenyl)-1,3-oxathiol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide delves into the medicinal chemistry potential of 2-(4-nitrophenyl)-1,3-oxathiolane, a molecule at the intersection of two pharmacologically significant moieties: the 1,3-oxathiolane ring and the 4-nitrophenyl group. While direct, extensive research on this specific compound is emerging, its structural components suggest a wealth of potential applications, from antiviral agents to targeted cancer therapies. This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing both a conceptual framework and practical protocols to investigate its therapeutic promise.

I. The Structural Significance: A Tale of Two Moieties

The therapeutic potential of 2-(4-nitrophenyl)-1,3-oxathiolane can be logically deconstructed by examining its constituent parts.

  • The 1,3-Oxathiolane Ring: This five-membered heterocycle is a privileged scaffold in medicinal chemistry, most notably as the core of several life-saving antiviral drugs. Its unique stereochemistry and ability to mimic natural nucleosides have made it a critical component in the development of nucleoside reverse transcriptase inhibitors (NRTIs).

  • The 4-Nitrophenyl Group: The presence of a nitroaromatic group imparts distinct electronic properties to a molecule. In medicinal chemistry, this group is often associated with antimicrobial activity and, more recently, has been ingeniously exploited in the design of hypoxia-activated prodrugs for cancer therapy.[1][2]

This guide will explore the established roles of these two components to build a hypothesis-driven approach to unlocking the potential of 2-(4-nitrophenyl)-1,3-oxathiolane.

II. Potential Application I: Antiviral Drug Discovery

The most prominent application of the 1,3-oxathiolane ring is in the field of antiviral therapeutics, particularly against HIV and Hepatitis B.

A. The Precedent: Lamivudine and Emtricitabine

Lamivudine and Emtricitabine are potent NRTIs that form the backbone of combination antiretroviral therapy. Their mechanism of action relies on their structural similarity to natural deoxycytidine. Once inside a host cell, they are phosphorylated to their active triphosphate form. This triphosphate analog then competes with the natural substrate for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Crucially, the 1,3-oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and the halting of viral replication.

Table 1: Key 1,3-Oxathiolane-Containing Antiviral Drugs

Drug NameChemical StructureViral TargetMechanism of Action
Lamivudine (3TC)(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carbaldehydeHIV, HBVNucleoside Reverse Transcriptase Inhibitor (Chain Terminator)
Emtricitabine (FTC)4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-oneHIV, HBVNucleoside Reverse Transcriptase Inhibitor (Chain Terminator)
B. Investigating 2-(4-nitrophenyl)-1,3-oxathiolane as an Antiviral Scaffold

While 2-(4-nitrophenyl)-1,3-oxathiolane is not a direct nucleoside analog, its core structure could serve as a valuable starting point or intermediate for the synthesis of novel antiviral agents. The 4-nitrophenyl group could be chemically modified to incorporate various nucleobases or other functional groups that might interact with viral enzymes.

Protocol 1: General Synthesis of 2-Substituted-1,3-oxathiolanes

This protocol provides a general method for the synthesis of the 1,3-oxathiolane ring, which can be adapted for the synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane. The key reaction is the condensation of an aldehyde with a thiol.

Materials:

  • 4-Nitrobenzaldehyde

  • 2-Mercaptoethanol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-nitrobenzaldehyde (1 equivalent), 2-mercaptoethanol (1.1 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. Water will be a byproduct of the reaction and will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(4-nitrophenyl)-1,3-oxathiolane.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium of the condensation reaction towards the product.

  • p-Toluenesulfonic Acid: This acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.

III. Potential Application II: Hypoxia-Activated Prodrugs for Cancer Therapy

The 4-nitrophenyl group opens up an exciting avenue for the application of 2-(4-nitrophenyl)-1,3-oxathiolane in oncology.

A. The Concept of Hypoxia-Activated Prodrugs

Many solid tumors have regions of low oxygen concentration, known as hypoxia. This is a result of rapid cell proliferation that outpaces the growth of blood vessels. Hypoxic cells are often resistant to conventional chemotherapy and radiotherapy. Hypoxia-activated prodrugs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent.[1]

The activation mechanism often involves the enzymatic reduction of a nitro group by nitroreductases, which are present at higher levels in hypoxic cells. This reduction initiates a cascade that leads to the release of the active drug.

G Prodrug 2-(4-nitrophenyl)-1,3-oxathiolane (Inactive Prodrug) Hypoxia Hypoxic Tumor Environment (Low Oxygen, High Nitroreductase) Prodrug->Hypoxia Enters Activation Nitro Reduction Hypoxia->Activation Induces Intermediate Reactive Intermediate Activation->Intermediate Forms Release Release of Cytotoxic Moiety Intermediate->Release Undergoes Fragmentation Cytotoxicity Tumor Cell Death Release->Cytotoxicity Causes

Caption: Hypothetical activation of a 2-(4-nitrophenyl)-1,3-oxathiolane-based prodrug.

B. 2-(4-nitrophenyl)-1,3-oxathiolane as a Potential Hypoxia-Activated Prodrug

The 2-(4-nitrophenyl)-1,3-oxathiolane molecule itself could be investigated for inherent cytotoxic activity under hypoxic conditions. The reduction of the nitro group could potentially lead to a reactive intermediate that is toxic to cancer cells. More likely, it could serve as a scaffold for the development of more sophisticated hypoxia-activated prodrugs, where a known cytotoxic agent is linked to the molecule and released upon nitro reduction.

Protocol 2: In Vitro Screening for Hypoxia-Selective Cytotoxicity

This protocol outlines a cell-based assay to evaluate the potential of 2-(4-nitrophenyl)-1,3-oxathiolane as a hypoxia-activated cytotoxic agent.

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Cell culture medium and supplements

  • 2-(4-nitrophenyl)-1,3-oxathiolane (dissolved in DMSO)

  • Hypoxia chamber (e.g., with 1% O2, 5% CO2, balanced with N2)

  • Normoxic incubator (standard cell culture incubator)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-(4-nitrophenyl)-1,3-oxathiolane in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known hypoxia-activated drug like tirapazamine).

  • Place one set of plates in a normoxic incubator and another identical set in a hypoxia chamber.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot dose-response curves for both normoxic and hypoxic conditions.

  • Determine the IC50 (half-maximal inhibitory concentration) values for both conditions.

Data Analysis and Interpretation:

A compound is considered to have hypoxia-selective cytotoxicity if its IC50 value under hypoxic conditions is significantly lower than its IC50 value under normoxic conditions. The ratio of IC50 (normoxic) / IC50 (hypoxic) can be used to quantify the degree of hypoxia selectivity.

G start Seed Cancer Cells in 96-well Plates treat Treat with 2-(4-nitrophenyl)-1,3-oxathiolane start->treat incubate Incubate under Normoxic and Hypoxic Conditions treat->incubate viability Assess Cell Viability incubate->viability analyze Analyze Data and Determine IC50 Values viability->analyze compare Compare Normoxic vs. Hypoxic IC50 analyze->compare conclusion Determine Hypoxia Selectivity compare->conclusion

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

IV. Potential Application III: Antimicrobial and Anti-inflammatory Properties

The nitroaromatic motif is present in several antimicrobial and anti-inflammatory agents.[2][3] Therefore, it is plausible that 2-(4-nitrophenyl)-1,3-oxathiolane could exhibit such activities.

Protocol 3: Screening for Antimicrobial Activity

A standard broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of 2-(4-nitrophenyl)-1,3-oxathiolane against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 2-(4-nitrophenyl)-1,3-oxathiolane (dissolved in DMSO)

  • Positive control antibiotics/antifungals

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of 2-(4-nitrophenyl)-1,3-oxathiolane in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion and Future Directions

While 2-(4-nitrophenyl)-1,3-oxathiolane is not yet a well-established player in medicinal chemistry, its constituent parts provide a strong rationale for its investigation as a source of new therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore its potential in antiviral, anticancer, and antimicrobial applications. Further studies, including detailed structure-activity relationship (SAR) analyses, mechanism of action studies, and in vivo efficacy evaluations, will be crucial to fully elucidate the therapeutic value of this intriguing molecule.

VI. References

  • WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents. (URL: )

  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Patent assignment details - Assignment Center - USPTO. (URL: [Link])

  • Patents In BindingDB. (URL: [Link])

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation - ResearchGate. (URL: [Link])

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation - Semantic Scholar. (URL: [Link])

  • US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents. (URL: )

  • The nitric oxide prodrug JS-K and its structural analogues as cancer therapeutic agents. (URL: [Link])

  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC. (URL: [Link])

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation | ChemRxiv. (URL: [Link])

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (URL: [Link])

  • 4-nitrophenyl-1,3-oxathiolane — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - MDPI. (URL: [Link])

  • Current Trends in Clinical Trials of Prodrugs - MDPI. (URL: [Link])

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents - Trends in Advanced Sciences and Technology. (URL: [Link])

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])

  • Prodrugs – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (URL: [Link])

  • Pharmacological Role of Biosynthetic Products | IntechOpen. (URL: [Link])

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (URL: [Link])

Sources

Method

Application Note: 2-(4-Nitrophenyl)-1,3-oxathiolane as a Chemodosimetric Probe for Thiophilic Metals and Oxidative Stress

Target Audience: Analytical Chemists, Sensor Development Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol Guide Introduction & Mechanistic Rationale In the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Sensor Development Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

In the development of chemical sensors and prodrug activation strategies, striking the right kinetic balance for protecting group cleavage is paramount. Acetals (O,O-linkages) are highly sensitive to acidic environments but stable against metals, while dithiolanes (S,S-linkages) are robust against acid but require aggressively harsh conditions to cleave. The 1,3-oxathiolane (O,S-linkage) provides an optimal intermediate reactivity profile. It remains stable under physiological and mildly basic conditions[1], yet undergoes rapid, spontaneous cleavage upon coordination of its sulfur atom with thiophilic metals (e.g., Hg²⁺, Ag⁺) or upon exposure to specific oxidative species[2].

2-(4-nitrophenyl)-1,3-oxathiolane serves as an ideal model chemodosimeter. The core principle of this probe relies on a massive spectral shift during deprotection. The intact oxathiolane ring disrupts the extended conjugation of the nitrobenzene system, rendering the probe relatively transparent in the near-UV region. However, upon targeted cleavage, it releases 4-nitrobenzaldehyde , a powerful chromophore with a distinct, highly quantifiable UV-Vis absorption maximum at approximately 267–270 nm[3],[4]. This allows researchers to track reaction kinetics, catalyst efficacy, or analyte concentrations with high precision.

Mechanism Probe 2-(4-nitrophenyl)-1,3-oxathiolane (UV Transparent > 300nm) Intermediate Thioacetal Cleavage (Ring Opening) Probe->Intermediate Stimulus Analyte / Stimulus (Hg2+, Ag+, or ROS) Stimulus->Intermediate Triggers Product1 4-Nitrobenzaldehyde (Strong UV Absorbance ~267 nm) Intermediate->Product1 Product2 2-Mercaptoethanol (Byproduct) Intermediate->Product2

Figure 1: Chemodosimetric cleavage of 2-(4-nitrophenyl)-1,3-oxathiolane to 4-nitrobenzaldehyde.

Analytical Parameters & Quantitative Data

To successfully deploy this probe, researchers must account for its inherent hydrophobicity. In purely aqueous environments, 1,3-oxathiolanes tend to aggregate, leading to signal quenching and severely retarded reaction kinetics. Recent advancements in sensor design dictate the use of micellar environments—such as those formed by Cetyltrimethylammonium bromide (CTAB)—to encapsulate the probe, enhance its solubility, and accelerate the chemodosimetric response[2].

Table 1: Physicochemical and Spectral Properties
ParameterValue / CharacteristicAnalytical Significance
Probe Molecule 2-(4-nitrophenyl)-1,3-oxathiolaneStable precursor; requires solubilization strategy.
Target Analytes Hg²⁺, Ag⁺, NBS, ROSTriggers specific, irreversible thioacetal deprotection.
Readout Molecule 4-nitrobenzaldehydeProvides the primary analytical signal post-cleavage.
UV-Vis λ_max 267 nm – 270 nmAllows high-sensitivity spectrophotometric tracking[3].
Optimal Media Aqueous CTAB Micellar SolutionOvercomes hydrophobicity; prevents aggregation[2].
Limit of Detection (LOD) Low ppb range (analyte dependent)Micellar confinement locally concentrates the analyte.

Experimental Workflow & Protocols

The following self-validating protocol is designed to measure the concentration of thiophilic metals (using Hg²⁺ as a model) via the kinetic release of 4-nitrobenzaldehyde.

Workflow Prep 1. Reagent Prep Probe in CTAB Micelles Incubate 2. Analyte Incubation Add Target Stimulus Prep->Incubate Measure 3. UV-Vis Spectroscopy Scan 200-400 nm Incubate->Measure Analyze 4. Data Analysis Quantify at 267 nm Measure->Analyze

Figure 2: Step-by-step UV-Vis assay workflow for oxathiolane probe analysis in micellar media.

Protocol A: Preparation of the Micellar Probe Solution

Causality Note: Dissolving the probe directly in water will yield erratic kinetic data due to precipitation. A micellar microenvironment ensures pseudo-first-order kinetics by isolating individual probe molecules.

  • Stock Solution: Dissolve 5.0 mg of 2-(4-nitrophenyl)-1,3-oxathiolane in 1.0 mL of HPLC-grade Acetonitrile (CH₃CN) to create a concentrated organic stock.

  • Micelle Formation: Prepare a 2.0 mM solution of Cetyltrimethylammonium bromide (CTAB) in ultra-pure water (18.2 MΩ·cm). Ensure the solution is stirred gently at 30°C until completely clear.

  • Probe Encapsulation: Slowly inject 50 µL of the organic stock solution into 9.95 mL of the aqueous CTAB solution under vigorous vortexing.

  • Equilibration: Allow the solution to equilibrate in the dark for 15 minutes at room temperature. The final working solution should be optically transparent.

Protocol B: Self-Validating UV-Vis Kinetic Assay

Causality Note: To ensure trustworthiness, this protocol incorporates an internal validation step. Because optical systems vary, generating a standard curve of the pure product (4-nitrobenzaldehyde) in the exact same CTAB buffer is mandatory to calculate the precise molar extinction coefficient ( ϵ ) for your setup.

Step 1: Standard Curve Generation (Validation Phase)

  • Prepare a series of 4-nitrobenzaldehyde standards (0, 10, 25, 50, 75, and 100 µM) in the identical CTAB buffer used in Protocol A.

  • Record the UV-Vis absorbance from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Plot the absorbance at 267 nm against concentration[3],[4]. Verify linearity ( R2>0.99 ) and calculate the extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

Step 2: Chemodosimetric Cleavage Assay

  • Baseline Scan: Transfer 2.0 mL of the micellar probe solution (from Protocol A) into a quartz cuvette. Record a baseline UV-Vis spectrum. The absorbance at 267 nm should be minimal.

  • Analyte Introduction: Spike the cuvette with 20 µL of the target analyte solution (e.g., 1.0 mM HgCl₂ in water). Mix rapidly by inversion.

  • Kinetic Monitoring: Immediately begin scanning the absorbance at 267 nm. Depending on the instrument, take readings every 30 seconds for a total of 30 minutes.

  • Data Interpretation: As the oxathiolane ring is cleaved, a sharp peak at 267 nm will emerge. Use the extinction coefficient derived from your standard curve to convert the raw absorbance units into the exact molar concentration of released 4-nitrobenzaldehyde.

Troubleshooting & Field Insights

  • Signal Plateauing Prematurely: If the absorbance at 267 nm plateaus before theoretical 100% conversion, the probe may be precipitating out of the micelles. Consider increasing the CTAB concentration to 5.0 mM to enhance the hydrophobic core volume.

  • Background Interference: If working with complex biological matrices, background absorbance near 260–270 nm (e.g., from nucleic acids or aromatic amino acids) can obscure the 4-nitrobenzaldehyde signal. In such cases, researchers should derivatize the released aldehyde with 3-nitrophenylhydrazine to shift the absorbance maximum into the visible spectrum, or utilize HPLC-UV for chromatographic separation prior to quantification[3].

Sources

Application

Application Note: 2-(4-Nitrophenyl)-1,3-oxathiolane as a "Safety-Catch" Building Block for Aldehyde Protection in Complex Organic Synthesis

Executive Summary In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Aldehydes, being highly reactive electrophiles, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Aldehydes, being highly reactive electrophiles, frequently require masking to prevent undesired side reactions. While traditional protecting groups like dioxolanes and dithianes are effective, their removal often necessitates harsh conditions that are incompatible with sensitive substrates.[2][3] This guide details the application of 2-(4-nitrophenyl)-1,3-oxathiolane, a specialized building block that functions as a "safety-catch" protecting group. The presence of the 4-nitrophenyl moiety imparts high stability to the oxathiolane ring, yet allows for a unique two-stage deprotection strategy under exceptionally mild conditions. This is achieved by first reducing the nitro group to an amine, which electronically facilitates a facile, acid-catalyzed hydrolysis to regenerate the parent aldehyde.[2] This methodology provides a significant strategic advantage in the synthesis of complex, polyfunctional molecules.

Physicochemical Properties & Structural Data

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
Molecular Formula C₉H₉NO₃S[4]
Molecular Weight 211.24 g/mol
CAS Number 22391-06-6
Appearance Solid (typical)N/A
Canonical SMILES C1CSC(O1)C2=CC=C(C=C2)[O-][4]
InChIKey SXYNPHRNAFQAKD-UHFFFAOYSA-N[4]

Principle of Operation: The "Safety-Catch" Workflow

The utility of 2-(4-nitrophenyl)-1,3-oxathiolane stems from the electronically distinct properties of the nitro and amino groups. The workflow involves three key phases: protection, optional intermediate synthesis, and a two-stage deprotection.

  • Protection: The aldehyde is condensed with 2-mercaptoethanol in the presence of 4-nitrobenzaldehyde precursors or by direct reaction with 2-(4-nitrophenyl)-1,3-oxathiolane itself, forming a highly stable thioacetal. The electron-withdrawing nature of the nitro group enhances the stability of this linkage against premature acid-catalyzed cleavage.

  • Intermediate Synthesis: With the aldehyde safely masked, other functional groups on the molecule can be manipulated under a wide range of conditions (basic, nucleophilic, mild acidic).

  • Two-Stage Deprotection:

    • "Safety-Catch" Release (Reduction): The nitro group is selectively reduced to an electron-donating amino group. This is typically achieved with high efficiency via catalytic hydrogenation.[2] This transformation fundamentally alters the electronic character of the aryl substituent.

    • Unmasking the Aldehyde (Hydrolysis): The resulting 2-(4-aminophenyl)-1,3-oxathiolane is now highly susceptible to mild acid-catalyzed hydrolysis. The electron-donating amino group destabilizes the protonated intermediate, facilitating rapid cleavage under conditions that would leave many other protecting groups intact.[2]

The logical flow of this strategy is depicted in the workflow diagram below.

G cluster_main Overall Synthetic Workflow A Starting Material (with Aldehyde) B Protection Step (Formation of 2-(4-nitrophenyl)- 1,3-oxathiolane) A->B 4-nitrobenzaldehyde, 2-mercaptoethanol, Acid catalyst C Protected Intermediate B->C D Further Synthetic Transformations (e.g., base, nucleophiles) C->D E Stage 1: 'Catch' Release (Nitro Group Reduction) D->E Pd/C, H₂ F 2-(4-aminophenyl)- 1,3-oxathiolane Derivative E->F G Stage 2: Hydrolysis (Mild Acidic Conditions) F->G Mild H₃O⁺ H Final Product (Deprotected Aldehyde) G->H

Caption: Workflow for aldehyde protection and "safety-catch" deprotection.

Detailed Experimental Protocols

Protocol 1: Protection of an Aldehyde

This protocol describes the formation of a 2-substituted-1,3-oxathiolane from a generic aldehyde and 2-mercaptoethanol.

Causality: The reaction is an acid-catalyzed nucleophilic addition-condensation. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the thiol group of 2-mercaptoethanol. Subsequent intramolecular attack by the hydroxyl group and elimination of water, which is removed azeotropically, drives the reaction to completion.

  • Materials:

    • Aldehyde (1.0 eq)

    • 2-Mercaptoethanol (1.1 - 1.2 eq)

    • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (0.02 - 0.05 eq)

    • Toluene (anhydrous)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde, 2-mercaptoethanol, and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

    • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted-1,3-oxathiolane.

Protocol 2: Two-Stage Deprotection of 2-(4-Nitrophenyl)-1,3-oxathiolane

Part A: Stage 1 - Reductive "Safety-Catch" Release

Causality: Catalytic hydrogenation is a standard, clean, and efficient method for the reduction of aromatic nitro groups.[2] Palladium on carbon is a robust and highly active catalyst for this transformation. The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group.

  • Materials:

    • 2-(4-Nitrophenyl)-1,3-oxathiolane protected compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, 0.05 - 0.1 eq by weight)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the nitro-substituted oxathiolane in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a dedicated apparatus.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The product, the 4-aminophenyl derivative, will have a different Rf value and may be visible with certain stains (e.g., ninhydrin). The reaction is typically complete when hydrogen uptake ceases.

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The resulting 2-(4-aminophenyl)-1,3-oxathiolane is often used directly in the next step without further purification.

Part B: Stage 2 - Mild Hydrolytic Cleavage

Causality: The oxathiolane is hydrolyzed under acidic conditions. The reaction is initiated by protonation of one of the heteroatoms (oxygen or sulfur). The electron-donating amino group on the phenyl ring stabilizes the resulting carbocationic intermediate, significantly lowering the activation energy for hydrolysis compared to the electron-withdrawing nitro-substituted precursor.[2]

  • Materials:

    • Crude 2-(4-aminophenyl)-1,3-oxathiolane derivative from Part A (1.0 eq)

    • Acetone/Water mixture (e.g., 9:1 v/v)

    • Dilute aqueous HCl or p-TsOH (catalytic amount)

  • Procedure:

    • Dissolve the crude aminophenyl derivative in the acetone/water mixture.

    • Add a catalytic amount of dilute acid (e.g., a few drops of 1M HCl).

    • Stir the mixture at room temperature, monitoring the regeneration of the free aldehyde by TLC. The reaction is often complete within 30-60 minutes.

    • Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting aldehyde by flash column chromatography if necessary.

Comparative Analysis of Aldehyde Protecting Groups

The choice of a protecting group is a critical strategic decision. The following table compares 2-(4-nitrophenyl)-1,3-oxathiolane with other common aldehyde protecting groups.

Protecting GroupStructureStability ProfileDeprotection ConditionsKey Advantage / Disadvantage
2-(4-Nitrophenyl)-1,3-oxathiolane Ar-CH(SCH₂CH₂O) where Ar = 4-NO₂-PhStable: Base, Nucleophiles, Hydrides, Mild Acid. Labile: Strong Acid, Reductive conditions (e.g., H₂/Pd).Two-Stage: 1) H₂/Pd/C; 2) Mild H₃O⁺[2]Advantage: Orthogonal, "safety-catch" deprotection under very mild conditions. Disadvantage: Requires two steps for removal.
1,3-Dioxolane R-CH(OCH₂CH₂O)Stable: Base, Nucleophiles, Hydrides, Oxidants. Labile: Acidic conditions.[2]Aqueous Acid (e.g., HCl, p-TsOH)Advantage: Common, easy to form. Disadvantage: Requires acidic conditions which may not be tolerated by the substrate.
1,3-Dithiane R-CH(SCH₂CH₂S)Very Stable: Acid, Base, Nucleophiles, Hydrides. Labile: Oxidative conditions.HgCl₂/CaCO₃, NBS, I₂, or other oxidative methods.[2]Advantage: Extremely robust; can be used as an acyl anion equivalent. Disadvantage: Deprotection often requires toxic or harsh reagents.

Mechanistic Insights

Mechanism of 1,3-Oxathiolane Formation

The formation is a classic acid-catalyzed condensation reaction.

Caption: Electronic effect facilitating "safety-catch" deprotection.

Conclusion

2-(4-Nitrophenyl)-1,3-oxathiolane is more than a simple protecting group; it is a strategic building block that enables enhanced synthetic flexibility. Its high stability under a variety of reaction conditions, combined with a unique and mild two-stage deprotection pathway, makes it an invaluable tool for the construction of delicate and complex molecular architectures. By leveraging the "safety-catch" principle, chemists can navigate challenging synthetic routes with greater confidence and efficiency, preserving sensitive functionalities that would otherwise be compromised by conventional methods. The protocols and data presented herein provide a robust framework for the successful implementation of this versatile building block in research and development.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • 2-(4-nitrophenyl)-1,3-oxathiolane. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. (2018). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Supporting Information First synthesis of acylated nitrocyclopropanes. (n.d.). Beilstein Journals. Retrieved March 26, 2026, from [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. (2020). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. Retrieved March 26, 2026, from [Link]

  • 2-(4-Nitrophenyl)-1,3-dioxolane. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. (2020). ResearchGate. Retrieved March 26, 2026, from [Link]

  • II. Reaction Mechanisms. (2022). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. (2007). PubMed. Retrieved March 26, 2026, from [Link]

  • Reaction Mechanisms Made Easy! Mechanism Monday #40. (2025). YouTube. Retrieved March 26, 2026, from [Link]

  • Review of Organic Chem II. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-methyl-2-(4-nitrophenyl)-1,3-oxathiolane. (n.d.). Chemsrc. Retrieved March 26, 2026, from [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • Protecting Groups. (2020). Chem.iitb.ac.in. Retrieved March 26, 2026, from [Link]

  • The reaction mechanism of this question. Problem in comments. (2021). Reddit. Retrieved March 26, 2026, from [Link]

  • Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. (n.d.). Arkivoc. Retrieved March 26, 2026, from [Link]

  • An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO4)3. (2025). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2021). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. (2000). Retrieved March 26, 2026, from [Link]

  • Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (2009). Arkivoc. Retrieved March 26, 2026, from [Link]

  • Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. (2016). University of Rochester. Retrieved March 26, 2026, from [Link]

  • Mild and selective deprotection of carbamates with Bu4NF. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted 1,3-Oxathiolanes

Welcome to the advanced troubleshooting and methodology guide for the synthesis of substituted 1,3-oxathiolanes. This resource is engineered for researchers, synthetic chemists, and drug development professionals navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of substituted 1,3-oxathiolanes. This resource is engineered for researchers, synthetic chemists, and drug development professionals navigating the complex regioselectivity, stereocontrol, and stability issues inherent in oxathiolane-based nucleoside analog development (e.g., Lamivudine/3TC, Emtricitabine/FTC, and Apricitabine)[1][2].

Core Synthesis Workflows & Mechanistic Logic

The construction of the 1,3-oxathiolane ring and its subsequent functionalization requires precise control over reaction conditions to prevent side reactions such as dithioacetal formation or anomerization.

Workflow A Raw Materials (Aldehydes + Mercaptoalcohols) B 1,3-Oxathiolane Core Formation A->B Acid Catalyst (e.g., TIPSOTf, p-TSA) C Stereoselective N-Glycosylation B->C Silylated Nucleobase + Lewis Acid (ZrCl4) D Diastereomer Separation (Crystallization/Enzymatic) C->D Anomeric Mixture (cis/trans) E Target Nucleoside (e.g., Lamivudine, Emtricitabine) D->E Pure Enantiomer

End-to-end synthetic workflow for 1,3-oxathiolane nucleoside analogs.

FAQ 1: What drives the choice between traditional condensation and sulfenyl chloride pathways for ring construction?

Causality & Expert Insight: Traditional condensation (reacting an aldehyde/ketone with 2-mercaptoethanol) is straightforward but relies heavily on the azeotropic removal of water to drive the equilibrium toward the closed ring[3]. If water is not efficiently removed, the reaction stalls at the hemi-thioacetal stage. Conversely, the sulfenyl chloride pathway is a "supply-centered" approach that builds the sulfur-carbon bond irreversibly[4]. By chlorinating thioglycolic acid and reacting the resulting sulfenyl chloride with vinyl acetate, the ring is constructed without relying on dehydration[5]. This is highly advantageous for large-scale manufacturing where azeotropic water removal becomes a thermodynamic bottleneck[5].

FAQ 2: My acid-catalyzed condensation yields open-chain dithioacetals instead of the 1,3-oxathiolane ring. How do I force ring closure?

Causality & Expert Insight: Because the thiol group is significantly more nucleophilic than the hydroxyl group, the initial attack on the carbonyl carbon always forms a hemi-thioacetal[3]. If the acid catalyst is weak or water is present in the system, a second molecule of 2-mercaptoethanol will outcompete the intramolecular hydroxyl group, yielding an open-chain dithioacetal byproduct[3]. To force intramolecular cyclization, you must use a highly oxophilic catalyst like Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), which activates the intermediate without requiring continuous water removal[3].

Self-Validating Protocol: TIPSOTf-Catalyzed 1,3-Oxathiolane Synthesis
  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the starting carbonyl compound (1.0 eq) and 2-mercaptoethanol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C. Add TIPSOTf (0.05 eq) dropwise.

  • Reaction: Stir the mixture for 15–30 minutes, allowing it to slowly warm to room temperature.

  • Quench: Neutralize the reaction with saturated aqueous NaHCO₃ to prevent acid-catalyzed ring opening, then extract with DCM.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). You will initially observe a highly polar spot (the open-chain dithioacetal intermediate). Complete disappearance of this spot and the emergence of a higher Rf​ product confirms successful thermodynamic ring closure[3]. If the dithioacetal persists, verify the anhydrous integrity of your TIPSOTf reagent.

Stereoselectivity & N-Glycosylation Challenges

Achieving high cis-stereoselectivity (the biologically active conformation for drugs like 3TC and FTC) during the coupling of the 1,3-oxathiolane ring with a nucleobase is the most notorious challenge in this field[1][6].

Mechanism A 1,3-Oxathiolane Acetate B Oxonium Ion Intermediate A->B Lewis Acid (-OAc) C Nucleobase Attack (Facial Selectivity) B->C D β-Isomer (cis) Desired C->D Steric/Anchimeric Assistance E α-Isomer (trans) Undesired C->E Uncontrolled Attack

Mechanistic logic of Lewis acid-mediated N-glycosylation and stereocontrol.

FAQ 3: How can I maximize the cis-isomer yield during N-glycosylation and avoid the notorious emulsion issues during workup?

Causality & Expert Insight: N-glycosylation proceeds via an oxonium ion intermediate. Historically, Lewis acids like SnCl₄ or TMSOTf were used to facilitate the departure of the leaving group (often an acetate)[6]. However, SnCl₄ provides poor facial selectivity (yielding near 1:1 cis/trans mixtures) and forms heavy, unbreakable tin-emulsions during aqueous basic workup[6]. Switching to Zirconium(IV) chloride (ZrCl₄) alters the coordination geometry. ZrCl₄ coordinates more rigidly with the oxygen of the oxathiolane ring, providing superior anchimeric assistance that blocks the α -face, thereby directing the nucleobase to attack from the β -face (yielding the cis-isomer)[6]. Furthermore, ZrCl₄ breaks down into easily filterable salts during workup.

Table 1: Quantitative Comparison of Lewis Acids in 1,3-Oxathiolane N-Glycosylation

CatalystTypical Cis:Trans RatioWorkup CharacteristicsEmulsion RiskYield Recovery
TMSOTf ~ 1:1 to 5.5:4.5Requires strict anhydrous handlingLow60 - 70%
SnCl₄ ~ 1:1 to 6:4Forms heavy, gelatinous tin saltsHigh (Severe) 50 - 65%
ZrCl₄ > 9:1 Clean precipitation with bicarbonateLow> 80%
Self-Validating Protocol: ZrCl₄-Mediated Stereoselective N-Glycosylation
  • Activation: In a reactor under nitrogen, mix the 1,3-oxathiolane intermediate (1.0 eq) and ZrCl₄ (0.4 eq) in DCM (Solution B)[6].

  • Nucleobase Preparation: In a separate vessel, silylate the target nucleobase (e.g., cytosine or 5-fluorocytosine) using hexamethyldisilazane (HMDS) until a clear solution is obtained, then concentrate to remove excess HMDS (Solution A)[6][7].

  • Coupling: Add Solution A to Solution B dropwise at 25–30 °C. Stir for 6 hours[6].

  • Quench & Isolate: Cool to 10–20 °C and quench with saturated aqueous NaHCO₃[6].

  • Self-Validation Checkpoint: During the quench, observe the phase separation. Unlike SnCl₄ which forms a thick, milky emulsion, the ZrCl₄ protocol will yield a clean, granular precipitation of zirconium salts that easily partition or filter[6]. Run an HPLC analysis of the organic layer; a successful run will self-validate with a cis-isomer peak integration of >90%[6].

FAQ 4: How do I resolve the enantiomers if my synthesis yields a racemic mixture of the cis-isomer?

Causality & Expert Insight: Because the 1,3-oxathiolane core lacks the inherent chirality of natural ribose sugars, standard syntheses produce a racemate[1]. To isolate the active enantiomer (e.g., the (-)-enantiomer for Lamivudine), you must employ either Dynamic Kinetic Resolution (DKR) or enzymatic resolution[1]. Using a chiral auxiliary like L-menthol during the formation of the oxathiolane ring allows for the separation of diastereomers via preferential crystallization[5]. Alternatively, enzymatic resolution using Pseudomonas fluorescens lipase can selectively hydrolyze the ester of the undesired enantiomer, allowing for easy chromatographic separation of the pure precursor[1].

Stability and Deprotection

FAQ 5: How do I handle 1,3-oxathiolanes during multi-step syntheses without premature ring-opening?

Causality & Expert Insight: 1,3-oxathiolanes are significantly more acid-labile than their 1,3-dithiolane counterparts[3]. This is due to the greater electronegativity and poorer polarizability of the oxygen atom, which makes the adjacent carbon more susceptible to nucleophilic attack by water under acidic conditions[3].

  • Rule of Thumb: Always maintain a pH > 7.5 during aqueous workups. If acidic deprotection of other functional groups (like a BOC or trityl group) is required later in the synthesis, utilize strictly anhydrous acids (e.g., TFA in DCM) at low temperatures (-20 °C) to kinetically favor the deprotection of the target group over the thermodynamic hydrolysis of the oxathiolane ring.

References

  • Aher, U. P., et al. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry, 2021. 1

  • Snead, D. R., et al. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." Organic Process Research & Development, 2020. 4

  • Streinz, L., Koutek, B., & Saman, D. "An Effective Synthesis of 1,3-Oxathiolanes." Collection of Czechoslovak Chemical Communications, 1997. 3

  • "A stereoselective process for preparation of 1,3-oxathiolane nucleosides." World Intellectual Property Organization (WO2013021290A1), 2013. 6

  • Mansour, T. S., et al. "Acetaldehyde acetal compounds, their synthesis, and uses thereof." US Patent 7,122,693 B2, 2006. 7

  • Amador, M., et al. "A New Process for Synthesis of Apricitabine, 2-(R)-Hydroxymethyl-4-(R)-(cytosin-1′-yl)-1,3-oxathiolane, an Anti-HIV NRTI." Organic Process Research & Development, 2011. 2

Sources

Optimization

preventing oxidation of 1,3-oxathiolane during storage and handling

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, application scientists, and drug development professionals working with 1,3-oxathiolane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, application scientists, and drug development professionals working with 1,3-oxathiolane derivatives.

Whether utilized as a robust carbonyl protecting group or as the core pharmacophore in antiviral nucleoside analogs (such as Lamivudine/3TC and Emtricitabine/FTC)[1], the 1,3-oxathiolane ring presents unique handling challenges. The sulfur atom within the five-membered ring is a soft nucleophile, making it highly susceptible to unwanted oxidation. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your compounds from synthesis to final application.

Section 1: Core FAQs – Mechanistic Understanding of Oxidation

Q1: Why is the 1,3-oxathiolane ring so susceptible to oxidation during routine storage? A1: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the 1,3-oxathiolane ring acts as a "soft" nucleophilic center. Atmospheric oxygen, ambient UV/visible light, and trace peroxides in aging solvents can easily oxidize this thioether linkage. The oxidation proceeds stepwise: first to a sulfoxide (S=O), and upon prolonged exposure, to a sulfone (O=S=O). This alters the stereoelectronic properties of the ring, leading to deprotection failures or the complete loss of biological activity in nucleoside analogs[1].

Q2: How can I visually or analytically detect if my 1,3-oxathiolane stock has oxidized? A2: Visually, oxidized batches often shift from colorless liquids/white powders to a brownish tint and generate distinct off-odors (due to the formation of volatile sulfur degradation byproducts)[2]. Analytically, 1 H NMR is your best diagnostic tool. Upon oxidation to a sulfoxide, the protons adjacent to the sulfur atom (at the C2 and C4 positions of the ring) will exhibit a pronounced downfield chemical shift (typically Δδ +0.5 to +1.0 ppm) due to the electron-withdrawing nature of the newly formed S=O bond.

Q3: Does the choice of inert gas matter for storage? A3: Yes. While Nitrogen (N 2​ ) is cheaper, Argon (Ar) is highly recommended. Argon is approximately 38% denser than air, allowing it to form a heavier, protective "blanket" over the solid or liquid surface in the vial, effectively displacing atmospheric oxygen[3]. Nitrogen is lighter and more easily displaced by air currents when a vial is briefly opened.

Section 2: Troubleshooting Guide – Storage & Handling

Issue: Rapid discoloration and degradation of purified 1,3-oxathiolane intermediates.

  • Root Cause: Concurrent exposure to atmospheric oxygen, ambient light, and moisture at room temperature. Light exposure generates reactive oxygen species (ROS) that catalyze thioether oxidation.

  • Causality & Solution: Store the compound under strictly anaerobic conditions in amber vials. Amber glass blocks UV and blue light (<500 nm), preventing photo-catalyzed radical initiation[3].

Issue: Unwanted oxidation occurring during synthetic manipulation or deprotection reactions.

  • Root Cause: Dissolved oxygen in reaction solvents or the use of incompatible, peroxide-forming ethereal solvents (e.g., THF, Diethyl Ether) that have not been properly stabilized.

  • Causality & Solution: Oxygen dissolved in the solvation shell directly reacts with the sulfur center during heating or catalytic cycles. You must thoroughly degas all solvents using the Freeze-Pump-Thaw method. Avoid ethereal solvents unless they are freshly distilled over sodium/benzophenone or tested negative for peroxides using KI-starch paper.

Section 3: Visualizing the Oxidation Pathway

OxidationPathway Oxathiolane 1,3-Oxathiolane (Active/Intact) Sulfoxide Sulfoxide (Degraded) Oxathiolane->Sulfoxide O2, Light, Heat Sulfone Sulfone (Fully Oxidized) Sulfoxide->Sulfone Prolonged Exposure Prevention Prevention: Ar Gas, -20°C, Dark Prevention->Oxathiolane Stabilizes

Fig 1: Oxidation pathway of 1,3-oxathiolane and intervention points for stability.

Section 4: Quantitative Stability Data

To optimize your inventory management, refer to the following empirical stability matrix for 1,3-oxathiolane derivatives.

Storage TemperatureAtmosphereLight ExposureExpected Shelf-LifeDegradation Risk
Room Temp (20°C)AirAmbient Light< 1 WeekHigh (Rapid Oxidation)
4°C (Fridge)AirDark1–3 MonthsModerate
-20°C (Freezer)AirDark6 MonthsLow-Moderate
-20°C (Freezer) Argon (Ar) Dark (Amber) > 24 Months Minimal

Section 5: Validated Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Anaerobic Aliquoting and Storage (Schlenk Line Method)

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, causing condensation upon returning to the freezer. Aliquoting isolates the bulk material from these freeze-thaw/exposure cycles[3].

  • Preparation: Transfer the bulk 1,3-oxathiolane container and pre-dried, single-use amber glass vials into a glovebox or set them up on a Schlenk line.

  • Transfer: Dispense the required mass/volume of the compound into the amber vials.

  • Purging: Insert a needle connected to an Argon line and a secondary vent needle into the vial's septum. Purge with Argon for 3 minutes. If using a Schlenk line, perform 3 cycles of vacuum (10 seconds) followed by Argon backfill.

  • Sealing: Remove the vent needle, then the Argon needle. Wrap the PTFE septum tightly with Parafilm to prevent oxygen ingress through micro-fissures in the septum.

  • Self-Validation Check: Apply a slight positive pressure of Argon via a balloon attached to a syringe. Insert the syringe into the septum. If the plunger does not push back outward, your septum seal is compromised and must be replaced immediately.

  • Storage: Store the sealed aliquots at -20°C.

StorageWorkflow Step1 1. Receive/Synthesize 1,3-Oxathiolane Step2 2. Transfer to Glovebox or Schlenk Line Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge with Argon (3x Vacuum/Gas Cycles) Step3->Step4 Step5 5. Seal with PTFE Septa & Parafilm Step4->Step5 Step6 6. Store at -20°C in the Dark Step5->Step6

Fig 2: Step-by-step workflow for the anaerobic aliquoting and storage of 1,3-oxathiolane.

Protocol B: Solvent Degassing (Freeze-Pump-Thaw)

Causality: Simply bubbling (sparging) gas through a solvent only displaces bulk dissolved oxygen but leaves trace O 2​ trapped in the solvent's microscopic solvation shells. Freezing the solvent forces dissolved gases out of the lattice; the vacuum removes the headspace gas, and thawing allows the trapped gas bubbles to escape into the vacuum.

  • Freeze: Place the solvent in a Schlenk flask, seal it, and submerge the flask in a liquid nitrogen (LN 2​ ) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum line for 5–10 minutes to evacuate all atmospheric gases from the headspace.

  • Thaw: Isolate the flask from the vacuum (close the stopcock) and submerge it in a room-temperature water bath to melt the solvent. You will observe bubbles of trapped gas escaping as it thaws.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle a total of three times.

  • Self-Validation Check: During the third and final thaw cycle, observe the liquid carefully. If no gas bubbles evolve from the melting solid, the solvent is fully degassed and safe for 1,3-oxathiolane chemistry. Backfill with Argon.

References

  • [ECHA] 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (1R,2S,5R) - Registration Dossier. European Chemicals Agency. Available at: [Link][2]

  • [NIH PMC] Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health / Beilstein J. Org. Chem. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Comparative

Analytical Method Validation for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide

Executive Summary The 1,2,4-oxadiazole scaffold is a highly significant pharmacophore in medicinal chemistry, widely recognized for its role as a bioisosteric replacement for amide and ester functionalities [1]. This bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-oxadiazole scaffold is a highly significant pharmacophore in medicinal chemistry, widely recognized for its role as a bioisosteric replacement for amide and ester functionalities [1]. This bioisosteric substitution enhances a molecule's resistance to hydrolysis and improves its overall metabolic stability [2]. The introduction of two strongly electron-withdrawing nitro groups in 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole modulates its electronic properties, making it a high-value candidate for anticancer and antimicrobial drug discovery [3].

To support the synthesis, characterization, and downstream biological screening of this novel heterocyclic compound, a robust, self-validating analytical method is required. This guide objectively compares available analytical techniques and details a fully validated Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) protocol, grounded in International Council for Harmonisation (ICH) Q2(R1) guidelines[4].

Methodological Comparison: Selecting the Optimal Analytical Platform

The selection of an analytical method must balance specificity, sensitivity, and operational throughput. For the routine quality control and bulk assay of 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole, we compared three standard analytical platforms.

Table 1: Objective Comparison of Analytical Alternatives
Analytical PlatformSpecificity & ResolutionSensitivity (LOD/LOQ)Operational Cost & ThroughputBest Use Case for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
RP-HPLC-DAD (Recommended)High: Chromatographic separation combined with UV spectral profiling.Moderate-High: Excellent for bulk assay and impurity profiling.Moderate Cost / High Throughput: Ideal for routine QC environments.Routine quality control, stability-indicating assays, and purity verification [1].
LC-MS/MS Very High: Mass-to-charge (m/z) ratio allows exact structural confirmation.Ultra-High: Capable of detecting trace levels (ng/mL range).High Cost / Moderate Throughput: Requires specialized operators.Pharmacokinetic (PK) studies, metabolite identification, and trace impurity profiling.
UV-Vis Spectroscopy Low: Cannot distinguish the target analyte from co-absorbing impurities.Low-Moderate: Sufficient only for pure samples.Low Cost / Very High Throughput: Rapid but lacks resolving power.Preliminary concentration estimation in highly purified, non-complex matrices.

Causality for Selection: RP-HPLC with Diode Array Detection (DAD) was selected as the gold standard for this compound. While LC-MS/MS provides superior sensitivity, it is operationally excessive for routine bulk purity assays. The strong UV absorbance of the conjugated oxadiazole-nitrophenyl system allows DAD to achieve excellent sensitivity without the matrix suppression issues common in mass spectrometry [1].

Experimental Protocol: RP-HPLC Method Development

A self-validating protocol requires understanding the causality behind every experimental parameter.

  • Chromatographic Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) is utilized. The dense octadecylsilane stationary phase provides the necessary hydrophobic interactions to retain and resolve the highly non-polar bis-nitrophenyl moieties [1].

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Orthophosphoric acid in water. Acetonitrile acts as the strong organic modifier to elute the hydrophobic analyte. The addition of 0.1% orthophosphoric acid (pH ~2.5) is critical; it suppresses the ionization of any residual silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks [1].

  • Detection Wavelength: Set to 235 nm. This wavelength corresponds to the π→π∗ transition maximum of the conjugated aromatic system, ensuring maximum signal-to-noise (S/N) ratio [1].

  • Flow Rate & Temperature: 1.0 mL/min at 40°C. Elevated temperature lowers mobile phase viscosity, reducing column backpressure and improving mass transfer kinetics for sharper peaks.

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole reference standard.

  • Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of HPLC-grade Acetonitrile using ultrasonic agitation for 5 minutes to ensure complete solubilization of the crystalline solid.

  • Dilution: Make up the volume to 100 mL with Acetonitrile to yield a 100 µg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to construct a calibration curve spanning 5 µg/mL to 100 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection (10 µL injection volume).

Method Validation Workflow & Results

The developed method was subjected to rigorous validation according to ICH Q2(R1) guidelines to ensure it is "suitable for its intended purpose" [4].

ValidationWorkflow Start Method Development RP-HPLC-DAD SysSuit System Suitability (Tailing, Plates, %RSD) Start->SysSuit Spec Specificity (Blank & Placebo Interference) SysSuit->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec Sens Sensitivity (LOD & LOQ) AccPrec->Sens Robust Robustness (Flow, Temp, pH Variations) Sens->Robust Valid Validated Method Ready for QC Robust->Valid

Figure 1: Step-by-step analytical method validation workflow according to ICH Q2(R1) guidelines.

Table 2: Quantitative Validation Data Summary

The following experimental data confirms the systemic reliability of the RP-HPLC method[1, 4].

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultConclusion
System Suitability %RSD < 2.0%, Tailing factor < 2.0, Theoretical Plates > 2000%RSD = 0.45%, Tailing = 1.12, Plates = 8500Pass
Specificity No interference at analyte retention timeNo co-eluting peaks in blank/solventPass
Linearity & Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 5 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels99.2% - 100.5%Pass
Precision Repeatability %RSD 2.0% (n=6 injections)%RSD = 0.68%Pass
Sensitivity Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Robustness Method remains unaffected by deliberate minor variationsStable under ± 0.1 mL/min flow and ± 2°C tempPass

Conclusion

The comparative analysis and subsequent experimental validation demonstrate that the RP-HPLC-DAD method is highly specific, accurate, and precise for the quantitative determination of 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole. By strictly adhering to ICH Q2(R1) guidelines and understanding the mechanistic interactions between the analyte, stationary phase, and mobile phase, this protocol serves as a self-validating, authoritative standard for researchers conducting quality control and pharmacokinetic evaluations of this novel bioisostere.

References

  • Bioisosterism: 1,2,4‐Oxadiazole Rings . ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

antimicrobial activity of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole analogues

A High-Performance Comparison Guide: Antimicrobial Efficacy of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole Analogues vs. Standard Therapeutics As antimicrobial resistance (AMR) accelerates, drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

A High-Performance Comparison Guide: Antimicrobial Efficacy of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole Analogues vs. Standard Therapeutics

As antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly forced to look beyond traditional antibiotic classes. In my experience as an Application Scientist overseeing high-throughput screening assays, few heterocyclic scaffolds have shown as much versatile promise as the 1,3,4-oxadiazole nucleus.

This guide provides an objective, data-driven comparison of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole analogues against standard clinical therapeutics (e.g., Ciprofloxacin, Ampicillin, and Fluconazole). By dissecting the structural-activity relationships (SAR) and outlining self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing novel antimicrobial pipelines.

Structural Rationale & Mechanism of Action

The pharmacological success of 1,3,4-oxadiazole derivatives stems from their unique physicochemical properties. The oxadiazole ring acts as an excellent bioisostere for amides and esters, improving metabolic stability while maintaining critical hydrogen-bonding interactions with bacterial targets1[1].

When we engineer a 4-nitrophenyl moiety at the 2-position, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule. This enhances its reactivity with nucleophilic residues in bacterial enzymes and increases overall lipophilicity for better cell wall penetration2[2]. The 5-aryl substitution provides the steric bulk necessary for specific target docking (e.g., DNA gyrase or peptidoglycan biosynthesis enzymes).

SAR_Pathway A 1,3,4-Oxadiazole Core (Bioisostere, H-Bond Acceptor) D Bacterial Membrane Penetration A->D E Target Enzyme Inhibition (e.g., DNA Gyrase) A->E B 4-Nitrophenyl Moiety (Electron-Withdrawing) B->D C 5-Aryl Substituent (Target Specificity) C->E

Fig 1: Structural-Activity Relationship (SAR) of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazoles.

Comparative Efficacy Analysis

To objectively evaluate these analogues, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established drugs. Recent literature highlights that specific substitutions, such as the addition of a chlorine atom to the nitrophenyl ring, can yield efficacy comparable to—or exceeding—standard therapeutics3[3]. Furthermore, these compounds demonstrate potent dose-dependent inhibition of mature S. aureus biofilms, a critical advantage over traditional antibiotics[1].

Table 1: Comparative MIC Values (µg/mL) of Oxadiazole Analogues vs. Standard Drugs

Compound / Therapeutic AgentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Biofilm Inhibition
2-(4-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole 8.016.032.0Moderate
2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole 4.08.016.0High
Ciprofloxacin (Standard Antibacterial)1.00.5N/ALow
Ampicillin (Standard Antibacterial)16.08.0N/ALow
Fluconazole (Standard Antifungal)N/AN/A2.0N/A

Data synthesized from comparative in vitro evaluations[1][2][3]. Note the superior performance of the chlorinated analogue against Gram-positive strains compared to Ampicillin.

Self-Validating Experimental Protocols

When screening highly lipophilic compounds like 1,3,4-oxadiazole derivatives, standard optical density (OD600) assays often fail. To ensure scientific integrity, the protocol below utilizes a metabolic dye readout. This creates a self-validating system : it inherently distinguishes between true bactericidal activity and false-positive absorbance caused by drug precipitation in the culture media.

Assay_Workflow Step1 1. Compound Library Prep (10 mg/mL in 100% DMSO) Step2 2. Broth Microdilution (MHB, Final DMSO < 1%) Step1->Step2 Step3 3. Pathogen Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 4. Metabolic Staining (WST-1 / Resazurin) Step3->Step4 Step5 5. Spectrophotometry (OD 450nm) Step4->Step5 Validation Self-Validation: Compare vs Vehicle & Ciprofloxacin Step5->Validation

Fig 2: Self-validating high-throughput screening workflow for antimicrobial MIC determination.

Protocol 1: Metabolic Broth Microdilution Assay (MIC Determination)

Causality Focus: Why use WST-1 instead of OD600? Oxadiazole analogues with bulky aryl substituents often exhibit limited aqueous solubility. If they form micro-precipitates in the broth, they scatter light, artificially inflating OD600 readings and masking true antibacterial efficacy. WST-1 is cleaved to formazan only by metabolically active cells, bypassing optical interference[1].

  • Compound Preparation: Dissolve the synthesized 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole analogues in 100% DMSO to yield a 10 mg/mL stock. Reasoning: 100% DMSO ensures complete solvation of the lipophilic core before introduction to aqueous media.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced cellular toxicity.

  • Pathogen Standardization: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 20 hours under aerobic conditions.

  • Metabolic Readout: Add 10 µL of WST-1 reagent (or Resazurin) to each well. Incubate for an additional 4 hours in the dark.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Self-Validation Check: The assay is only valid if the Vehicle Control (1% DMSO) shows high absorbance (robust growth) and the Positive Control (Ciprofloxacin) shows baseline absorbance (complete inhibition).

Protocol 2: Biofilm Inhibition Assay
  • Biofilm Formation: Grow S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm matrix production.

  • Treatment: Co-incubate the bacteria with sub-MIC concentrations (e.g., 8 to 32 µg/mL) of the oxadiazole analogues in a 96-well polystyrene plate for 24 hours at 37°C[1].

  • Washing & Staining: Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS. Reasoning: Gentle washing ensures only the adherent biofilm matrix remains. Stain the mature biofilm with 0.1% Crystal Violet for 15 minutes.

  • Elution & Quantification: Solubilize the bound Crystal Violet using 33% glacial acetic acid and measure absorbance at 590 nm. Compare against untreated controls to calculate the percentage of biofilm inhibition.

Conclusion

The 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole scaffold represents a highly tunable, potent alternative to traditional antibiotics. By leveraging the electron-withdrawing nitro group and the bioisosteric properties of the oxadiazole ring, researchers can achieve broad-spectrum antimicrobial activity and robust anti-biofilm properties. Utilizing self-validating metabolic assays is critical to accurately quantifying their efficacy during the lead optimization phase.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: International Journal of Medical Sciences and Pharma Research (ijmspr.in)
  • Source: ResearchGate (researchgate.net)

Sources

Comparative

Comparative Study of Catalysts for 1,3-Oxathiolane Synthesis

Executive Summary The protection of carbonyl compounds is a cornerstone strategy in multistep organic synthesis and drug development. Among the various protecting groups, 1,3-oxathiolanes offer distinct advantages over t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of carbonyl compounds is a cornerstone strategy in multistep organic synthesis and drug development. Among the various protecting groups, 1,3-oxathiolanes offer distinct advantages over traditional -acetals and -dithioacetals. They exhibit superior stability in acidic media compared to oxygen-based acetals, while being significantly easier to deprotect than their sulfur-based counterparts. Furthermore, the 1,3-oxathiolane motif is a critical structural element in several active pharmaceutical ingredients (APIs), most notably the nucleoside analog reverse transcriptase inhibitors Lamivudine (3TC) and Emtricitabine (FTC)[1].

Historically, the synthesis of 1,3-oxathiolanes via the condensation of aldehydes or ketones with 2-mercaptoethanol relied on harsh Brønsted acids (e.g., -TsOH, HCl) and required the azeotropic removal of water[2]. Modern synthetic demands—prioritizing chemoselectivity, atom economy, and green chemistry—have driven the development of advanced catalytic systems. This guide provides an objective, data-driven comparison of three modern catalytic approaches: Lewis acid catalysis (Indium Trifluoromethanesulfonate), solvent-free microwave-assisted halogen catalysis (Elemental Iodine), and heterogeneous nanomaterial catalysis (Tin(IV) Hydrogen Phosphate Nanodisks).

Mechanistic Foundations of Oxathioacetalization

The formation of a 1,3-oxathiolane is a dehydration reaction driven by the nucleophilic attack of 2-mercaptoethanol on an activated carbonyl carbon. The choice of catalyst directly dictates the activation energy barrier of the carbonyl group and the stability of the hemithioacetal intermediate. Because sulfur is a softer nucleophile than oxygen, the initial attack is typically regioselective, forming a hemithioacetal before the oxygen atom participates in the intramolecular ring closure.

Mechanism A Carbonyl Compound (Aldehyde/Ketone) B Activated Carbonyl [Catalyst Complex] A->B + Catalyst (Lewis/Bronsted Acid) C Hemithioacetal Intermediate B->C + 2-Mercaptoethanol (Nucleophilic Attack) D Carbocation/Oxonium Intermediate C->D - H2O (Dehydration) E 1,3-Oxathiolane Product D->E Ring Closure (Intramolecular Attack)

Mechanistic pathway of 1,3-oxathiolane synthesis from carbonyl compounds.

Comparative Analysis of Leading Catalysts

Indium Trifluoromethanesulfonate [In(OTf)₃]

Mechanism & Causality: In(OTf)₃ acts as a mild, water-tolerant Lewis acid. Its "soft" Lewis acidic character allows it to preferentially coordinate with the oxygen of the carbonyl group without being deactivated by the sulfur atom of 2-mercaptoethanol or the water byproduct[3]. Performance: It exhibits extraordinary chemoselectivity. In competitive experiments, aldehydes are protected in the presence of ketones without cross-reactivity[4]. However, it operates as a homogeneous catalyst, making recovery difficult.

Elemental Iodine (I₂) under Microwave Irradiation

Mechanism & Causality: Elemental iodine acts as a mild Lewis acid to polarize the carbonyl group. When combined with microwave (MW) irradiation under solvent-free conditions, the localized superheating dramatically accelerates the nucleophilic attack and subsequent dehydration[2]. Performance: This system eliminates the need for Dean-Stark apparatuses or dehydrating agents. Reactions are typically complete in under 5 minutes, making it ideal for high-throughput screening[5].

Tin(IV) Hydrogen Phosphate Nanodisks[Sn(HPO₄)₂·H₂O]

Mechanism & Causality: This is a solid acid catalyst where the nanodisk morphology provides an exceptionally high surface area-to-volume ratio, maximizing the exposure of active Brønsted/Lewis acid sites[6]. Performance: As a heterogeneous catalyst, it bridges the gap between efficiency and sustainability. It can be recovered via simple filtration and reused for up to six consecutive cycles without a significant drop in catalytic activity[7].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three advanced catalysts against a traditional -TsOH baseline for the protection of standard carbonyls (e.g., benzaldehyde/cyclohexanone).

Catalyst SystemLoading (mol%)Reaction ConditionsChemoselectivity (Aldehyde vs Ketone)Avg. Reaction TimeYield (%)Recyclability
In(OTf)₃ 5CH₂Cl₂, 25 °CExcellent1.0 – 5.0 h90 – 96%Low (Homogeneous)
Iodine (I₂) 5Solvent-free, MW (100W)Excellent2 – 5 min92 – 98%Low (Homogeneous)
Sn(HPO₄)₂·H₂O 5CH₂Cl₂, 25 °CGood30 – 60 min90 – 96%High (Up to 6 cycles)
p-TsOH (Baseline)10Toluene, RefluxPoor6.0 – 12.0 h75 – 85%None

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined.

Protocol A: Chemoselective Synthesis using In(OTf)₃

Reference Standard: Kazahaya et al., 20024[4]

  • Reactant Preparation: To an oven-dried round-bottom flask, add the carbonyl compound (2.0 mmol) and In(OTf)₃ (56 mg, 0.1 mmol, 5 mol%) dissolved in anhydrous CH₂Cl₂ (5.5 mL).

  • Thiol Addition: Slowly add 2-mercaptoethanol (313 mg, 4.0 mmol, 2.0 equiv.) dissolved in CH₂Cl₂ (0.5 mL) at 25 °C. Causality: The excess thiol drives the equilibrium forward without the need for water removal.

  • Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (5% EtOAc-hexane). The disappearance of the UV-active carbonyl spot validates reaction progression (typically 1-5 h).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Causality: NaHCO₃ neutralizes any trace triflic acid generated by the hydrolysis of In(OTf)₃, preventing the reverse reaction (deprotection) during the aqueous workup.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Rapid Solvent-Free Synthesis using Iodine/Microwave

Reference Standard: Bez & Baruah, 20065[5]

  • Reactant Preparation: In a 50 mL oven-dried Erlenmeyer flask, mix the carbonyl compound (2.0 mmol), 2-mercaptoethanol (0.234 g, 3.0 mmol, 1.5 equiv.), and elemental iodine (0.026 g, 0.1 mmol, 5 mol%).

  • Irradiation: Place the flask in a dedicated microwave synthesizer and irradiate at 100 W for 4 minutes. Causality: Solvent-free conditions ensure that microwave energy is absorbed directly by the polar reactants, causing rapid localized heating and accelerating the dehydration step.

  • Quenching: Remove from the microwave and immediately quench with 5% aqueous Na₂S₂O₃ solution (5 mL). Causality: Sodium thiosulfate reduces unreacted elemental iodine to water-soluble iodide ions. The visual fading of the dark iodine color to a clear/pale solution self-validates the quench.

  • Extraction: Extract the mixture with diethyl ether (3 × 25 mL), dry over Na₂SO₄, and evaporate the solvent to yield the pure 1,3-oxathiolane.

Workflow Step1 Reactant Preparation (Carbonyl + 2-Mercaptoethanol) Step2 Catalyst Addition (e.g., In(OTf)3 or I2) Step1->Step2 Step3 Reaction Conditions (Stirring at RT / Microwave) Step2->Step3 Step4 Monitoring (TLC Analysis) Step3->Step4 Step4->Step3 Incomplete Step5 Quenching & Workup (Aqueous extraction/Filtration) Step4->Step5 Reaction Complete Step6 Purification (Column Chromatography) Step5->Step6

Standard experimental workflow for the catalytic synthesis of 1,3-oxathiolanes.

Strategic Recommendations

For drug development professionals scaling up synthetic routes, the choice of catalyst must align with the specific constraints of the target molecule:

  • For highly sensitive, complex intermediates: Utilize In(OTf)₃ . Its near-perfect chemoselectivity ensures that delicate functional groups (e.g., existing acetals, silyl ethers) remain untouched during the protection phase[3].

  • For high-throughput library synthesis: Utilize I₂ / Microwave . The solvent-free nature and sub-5-minute reaction times allow for the rapid generation of oxathiolane libraries for structure-activity relationship (SAR) studies[2].

  • For process chemistry and scale-up: Utilize Sn(HPO₄)₂·H₂O nanodisks . The ability to recover the catalyst via simple filtration and reuse it multiple times significantly lowers the environmental impact (E-factor) and cost of goods (COGs) at scale[6].

References

  • Indium Trifluoromethanesulfonate as a Mild and Chemoselective Catalyst for the Conversion of Carbonyl Compounds into 1,3-Oxathiolanes Source: Synlett (Thieme E-Books & E-Journals) URL:4

  • Microwave-mediated Efficient Protection of Carbonyl Compounds as 1,3-Oxathiolanes in the Presence of Iodine under Solvent Free Condition Source: Chemistry Letters (Oxford Academic) URL:5

  • Tin(IV) hydrogen phosphate nanodisks: A mild and efficient catalyst for the protection of carbonyl compounds as 1,3-oxathiolanes Source: Catalysis Communications (via ResearchGate / CSIR) URL:7

Sources

Validation

Comparative Guide: 2-Nitroimidazole vs. 2-Nitrothiophene as Hypoxia-Activated Prodrugs

Tumor hypoxia is a fundamental driver of resistance to both radiotherapy and conventional chemotherapy. Hypoxia-activated prodrugs (HAPs) are engineered to exploit this hostile microenvironment by utilizing bioreductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Tumor hypoxia is a fundamental driver of resistance to both radiotherapy and conventional chemotherapy. Hypoxia-activated prodrugs (HAPs) are engineered to exploit this hostile microenvironment by utilizing bioreductive triggers that remain inert in healthy tissues but release potent cytotoxins under low oxygen tensions. The therapeutic index of a HAP is heavily dictated by the physicochemical properties of its nitroaromatic trigger.

This guide provides an objective, data-driven comparison between the industry-standard 2-nitroimidazole and the alternative 2-nitrothiophene pharmacophores, equipping drug development professionals with the mechanistic insights and experimental frameworks needed to evaluate these triggers.

Mechanistic Causality: The Bioreductive Activation Pathway

The efficacy of nitroaromatic HAPs relies on a highly specific, oxygen-sensitive redox cascade. Understanding this causality is critical for rational drug design and experimental validation.

  • Initial One-Electron Reduction: Intracellular electron-transferases, primarily NADPH:cytochrome P450 oxidoreductase (POR), transfer a single electron to the nitroaromatic core, generating a highly reactive nitro radical anion (1)[1].

  • Futile Cycling (Normoxia): In well-oxygenated, healthy tissues, molecular oxygen ( O2​ ) rapidly oxidizes the radical anion back to the parent prodrug. This "futile cycle" safely sequesters the cytotoxic effector, though it can generate localized reactive oxygen species (ROS) (1)[1].

  • Fragmentation (Hypoxia): In oxygen-deprived tumor cores (<0.1% O2​ ), the radical anion escapes oxygen-mediated quenching and undergoes further irreversible reduction to a hydroxylamine or amine. This structural shift triggers spontaneous linker fragmentation, liberating the active cytotoxin (2)[2].

G Prodrug HAP (Nitroaromatic) Radical Nitro Radical Anion Prodrug->Radical 1e- Reduction (POR) Radical->Prodrug O2 (Futile Cycle) Normoxia Normoxia (O2) Radical->Normoxia ROS Generation Hypoxia Hypoxia (<0.1% O2) Radical->Hypoxia Low O2 Hydroxylamine Hydroxylamine/Amine Hypoxia->Hydroxylamine Further Reduction Effector Active Cytotoxin Hydroxylamine->Effector Fragmentation

Bioreductive activation pathway of nitroaromatic HAPs under varying oxygen tensions.

Pharmacophore Comparison: 2-NI vs. 2-NT

The choice of heterocycle dictates the thermodynamics of the initial reduction step and the overall stability of the prodrug.

2-Nitroimidazole (2-NI)

2-NI is the gold standard in HAP development, utilized in well-known clinical candidates like Evofosfamide (TH-302).

  • Optimal Redox Window: It features a highly favorable one-electron reduction potential ( E1 ranging from -243 mV to -398 mV), which aligns perfectly with mammalian oxidoreductases (3)[3].

  • Favorable Pharmacokinetics: The imidazole ring imparts excellent hydrophilicity and hydrolytic stability, ensuring the drug can circulate systemically and penetrate deep into avascular tumor tissues without premature degradation (4)[4].

2-Nitrothiophene (2-NT)

2-NT is a less conventional trigger due to historical challenges with its chemical liabilities, but it offers unique opportunities for specific effector classes.

  • Altered Electronics: The thiophene core typically exhibits an E1 of approximately -390 mV (5)[5].

  • Reactivity Challenges: 2-NT triggers generally exhibit less favorable stability and a higher toxicity profile compared to 2-NI, making them prone to normoxic cleavage (4)[4].

  • Engineering Solutions: To overcome these liabilities, researchers have utilized steric hindrance. For instance, attaching a 2-NT trigger to combretastatin A-4 (CA4) via a gem-dimethyl linker successfully shielded the bond from premature cleavage, yielding a highly selective prodrug (4)[4].

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacological Comparison

Feature2-Nitroimidazole (2-NI)2-Nitrothiophene (2-NT)
One-Electron Reduction Potential ( E1 ) -243 mV to -398 mV~ -390 mV
Hydrophilicity High (favorable for systemic delivery)Lower (lipophilic thiophene core)
Aqueous Stability HighLess favorable (prone to premature hydrolysis)
Toxicity Profile Low normoxic toxicityHigher off-target reactivity
Clinical Translation Advanced (e.g., Evofosfamide/TH-302)Preclinical / Investigational

Table 2: Comparative Efficacy Data (In Vitro)

Prodrug Class / EffectorTrigger MoietyNormoxic IC50​ Hypoxic IC50​ Hypoxia Cytotoxicity Ratio (HCR)
DNA-PKi Prodrug 2-Nitroimidazole> 50 µM~ 0.05 µM> 1000
Combretastatin A-4 (CA4) 2-Nitrothiophene~ 1.2 µM~ 0.03 µM41.5
SN-38 Prodrug 2-Nitroimidazole> 10 µM< 0.1 µM> 100

Self-Validating Experimental Protocol: Assessing HAP Efficacy

To objectively compare the performance of 2-NI and 2-NT prodrugs, researchers must calculate the Hypoxia Cytotoxicity Ratio (HCR) . The following clonogenic survival assay is engineered as a self-validating system to prevent reoxygenation artifacts that commonly plague HAP research.

Workflow Step1 Cell Culture Setup Seed HCT116 cells Step2 Oxygen Tension Control Normoxia vs Hypoxia Step1->Step2 Step3 Drug Treatment Administer HAP in situ Step2->Step3 Step4 Incubation 4-hour exposure Step3->Step4 Step5 Viability Assay Clonogenic Survival Step4->Step5 Step6 Data Analysis Calculate HCR Step5->Step6

Step-by-step experimental workflow for validating HAP efficacy and calculating HCR.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding & Attachment

  • Action: Seed HCT116 cells in 6-well plates. Use 200 cells/well for normoxic control plates and 500 cells/well for hypoxic plates. Allow 24 hours for attachment.

  • Causality & Rationale: Severe hypoxia intrinsically reduces baseline plating efficiency. Failing to scale the seeding density for hypoxic plates artificially depresses the surviving fraction denominator, mathematically skewing the final HCR calculation.

Step 2: Oxygen Tension Equilibration

  • Action: Transfer the designated hypoxic plates to an anaerobic workstation (0.1% O2​ , 5% CO2​ , balance N2​ ) for 2 hours prior to drug treatment.

  • Causality & Rationale: Culture media acts as an oxygen sink. A 2-hour pre-incubation ensures the dissolved pO2​ in the media fully equilibrates to the atmospheric hypoxia, preventing premature futile cycling during the initial phase of drug exposure.

Step 3: Drug Administration (In Situ)

  • Action: Administer serial dilutions of the 2-NI and 2-NT prodrugs (0.1 nM to 50 µM) directly inside the hypoxia chamber. Treat parallel normoxic plates (21% O2​ ) identically in a standard biosafety cabinet.

  • Causality & Rationale: Removing plates from the chamber to add drugs exposes them to ambient oxygen. Even transient reoxygenation (<1 minute) rapidly quenches the nitro radical anions back to the parent prodrug, aborting the activation cascade and yielding false-negative cytotoxicity data.

Step 4: Incubation and Wash

  • Action: Incubate for 4 hours. Aspirate the drug-containing media, wash twice with PBS, and replace with fresh oxygenated media. Return all plates to standard normoxic incubators.

  • Causality & Rationale: A 4-hour exposure is sufficient for bioreductive activation and effector binding (e.g., DNA alkylation) without inducing excessive hypoxia-mediated cell death in the untreated vehicle controls.

Step 5: Colony Quantification & HCR Calculation

  • Action: After 10-14 days, fix the plates with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count macroscopic colonies (>50 cells) to determine the surviving fraction (SF) and calculate the IC50​ for both conditions.

  • Calculation: HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​ . An HCR > 100 generally indicates excellent clinical potential for solid tumor targeting.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI Molecules URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: PMC / NIH URL:[Link]

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells Source: MDPI URL:[Link]

  • Systemic CYP3A inhibition by ritonavir enables selective targeting of hypoxic tumour cells by prodrugs of DNA-PK inhibitors Source: bioRxiv URL:[Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Source: NIH URL:[Link]

Sources

Comparative

quantitative structure-activity relationship (QSAR) model for hOCT2 inhibitors

[label Figure 1: Comparative workflow of ML-based QSAR vs. Traditional Pharmacophore modeling for hOCT2.

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Figure 1: Comparative workflow of ML-based QSAR vs. Traditional Pharmacophore modeling for hOCT2.

Conclusion

While traditional 3D-pharmacophore models provide baseline mechanistic insights into transporter-ligand interactions, they are fundamentally limited by the polyspecific nature of hOCT2. Modern Ensemble ML QSAR models represent a massive leap in predictive performance, offering broader applicability domains and higher F1 scores. However, computational predictions are only as reliable as their physical verification. By coupling advanced ML screening with a self-validating in vitro ASP+ uptake assay, researchers can confidently identify novel hOCT2 inhibitors to prevent adverse DDIs and mitigate chemotherapy-induced nephrotoxicity.

References

  • Identification of dequalinium as a potent inhibitor of human organic cation transporter 2 by machine learning based QSAR model . Scientific Reports (2025).[Link]

  • Profiling of a Prescription Drug Library for Potential Renal Drug–Drug Interactions Mediated by the Organic Cation Transporter 2 . Journal of Medicinal Chemistry (2011).[Link]

  • Combinatorial Pharmacophore Modeling of Organic Cation Transporter 2 (OCT2) Inhibitors: Insights into Multiple Inhibitory Mechanisms . Molecular Pharmaceutics (2013).[Link]

  • Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates . PLOS ONE (2015).[Link]

Safety & Regulatory Compliance

Safety

Part 1: Expertise &amp; Experience - The Causality of Disposal Choices

Comprehensive Operational Guide: Proper Disposal Procedures for 2-(4-Nitrophenyl)-1,3-oxathiolane As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 2-(4-Nitrophenyl)-1,3-oxathiolane

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is non-negotiable. 2-(4-Nitrophenyl)-1,3-oxathiolane (CAS: 22391-06-6) is a specialized heterocyclic compound featuring both a nitroaromatic system and a cyclic thioacetal (oxathiolane) ring[1]. Due to its specific functional groups, improper disposal or benchtop neutralization attempts can lead to severe safety hazards. This guide provides the definitive, step-by-step operational plan for the safe handling and logistical disposal of this compound, ensuring compliance and laboratory safety.

When designing a disposal workflow, we must analyze the fundamental chemical reactivity of the substance. Many laboratories attempt to neutralize reactive esters or acetals via benchtop acid/base hydrolysis to reduce the hazard profile before disposal[2]. However, applying this logic to 2-(4-Nitrophenyl)-1,3-oxathiolane is a critical operational error.

The 1,3-oxathiolane ring is a cyclic thioacetal. While stable under basic conditions, exposure to aqueous acids catalyzes its hydrolysis. The acid-catalyzed ring-opening of 2-(4-Nitrophenyl)-1,3-oxathiolane yields 4-nitrobenzaldehyde and 2-mercaptoethanol . 2-Mercaptoethanol is a highly toxic, volatile compound with an overwhelmingly foul odor that can quickly evacuate a laboratory and cause severe respiratory distress. Therefore, the self-validating safety system dictates that zero benchtop neutralization should be attempted. The compound must be preserved in its stable, cyclic form and routed directly to professional high-temperature incineration[3].

Part 2: Quantitative Data & Chemical Profiling

Understanding the physicochemical properties is essential for proper waste segregation and manifesting.

Property / ParameterValue / DescriptionRationale for Disposal Handling
Chemical Name 2-(4-Nitrophenyl)-1,3-oxathiolaneContains nitro and thioether functional groups.
CAS Number 22391-06-6Required for accurate EPA/RCRA waste manifesting[3].
Molecular Formula C9H9NO3SCombustion will yield hazardous NOx​ and SOx​ gases[4].
Molecular Weight 211.24 g/mol Used for quantitative tracking of waste mass.
Chemical Stability Hydrolyzes in acidic mediaMust be strictly segregated from acidic waste streams.
Disposal Method High-Temperature IncinerationEnsures complete destruction of the nitroaromatic ring.

Part 3: Experimental Protocol - Step-by-Step Disposal Methodology

The following methodology outlines the logistical workflow for the safe packaging, storage, and disposal of 2-(4-Nitrophenyl)-1,3-oxathiolane waste.

Phase 1: Waste Segregation and Compatibility Verification

  • Step 1: Identify and isolate the waste. Segregate 2-(4-Nitrophenyl)-1,3-oxathiolane from all strong acids (e.g., HCl, H2SO4) to prevent the accidental release of 2-mercaptoethanol.

  • Step 2: Isolate the compound from strong oxidizing agents. The thioether sulfur and the nitroaromatic ring can react violently when subjected to strong oxidation[2].

Phase 2: Primary Containerization and Labeling

  • Step 3: Collect the solid waste (or solvent-dissolved waste) in a high-density polyethylene (HDPE) or amber glass container. Ensure the container has a secure, PTFE-lined screw cap to prevent vapor leakage.

  • Step 4: Affix a GHS-compliant hazardous waste label. Explicitly list "2-(4-Nitrophenyl)-1,3-oxathiolane" and note the hazards: "Toxic, Contains Organosulfur and Nitroaromatic Compounds." Date the container the moment the first drop of waste is added to comply with Resource Conservation and Recovery Act (RCRA) guidelines[5].

Phase 3: Secondary Containment and Final Destruction

  • Step 5: Place the sealed primary container inside a secondary containment tray made of compatible plastic. Store in a designated, ventilated hazardous waste accumulation area away from direct sunlight and heat.

  • Step 6: Transfer the documented waste to a certified hazardous waste disposal vendor. The vendor must utilize controlled, high-temperature incineration equipped with advanced flue gas scrubbing technology. The scrubbers are mandatory to capture and neutralize the corrosive sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ) generated during the combustion of the C9​H9​NO3​S molecule[4].

Part 4: Mandatory Visualization

G A 2-(4-Nitrophenyl)-1,3-oxathiolane Waste Stream Generation B Evaluate Benchtop Neutralization (Acid Hydrolysis) A->B Decision Point D Direct Collection Protocol (Preserve Cyclic Form) A->D Preferred Route C DANGER: Yields 4-Nitrobenzaldehyde + 2-Mercaptoethanol (Toxic / Malodorous) B->C If Attempted E Segregation: Isolate from Acids & Oxidizers D->E F HDPE / Amber Glass Containerization E->F G Professional Incineration (with NOx/SOx Flue Scrubbing) F->G Vendor Transfer

Caption: Logical workflow for the evaluation and safe disposal of 2-(4-Nitrophenyl)-1,3-oxathiolane.

Sources

Handling

Personal protective equipment for handling 2-(4-Nitrophenyl)-1,3-oxathiolane

Comprehensive Safety and Operational Guide: Handling 2-(4-Nitrophenyl)-1,3-oxathiolane Welcome to the definitive laboratory safety and operational guide for handling 2-(4-Nitrophenyl)-1,3-oxathiolane, a specialized chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(4-Nitrophenyl)-1,3-oxathiolane

Welcome to the definitive laboratory safety and operational guide for handling 2-(4-Nitrophenyl)-1,3-oxathiolane, a specialized chemical utilized primarily by early discovery researchers and drug development professionals.

As a Senior Application Scientist, I emphasize that chemical safety is not a passive checklist—it is a mechanistic understanding of the molecules we handle. This compound merges a nitroaromatic system with a sulfur-containing heterocycle (1,3-oxathiolane). To design a self-validating safety protocol, we must address the specific reactivities of both functional groups: the thermal sensitivity and skin sensitization potential of the nitroaromatic moiety, and the mucosal irritation typical of oxathiolanes.

Section 1: Mechanistic Hazard Assessment

Understanding the causality behind the hazards dictates our Personal Protective Equipment (PPE) and handling choices:

  • Nitroaromatic Moiety: Nitroaromatic compounds can present severe explosion risks if subjected to shock or heated rapidly and uncontrollably. Furthermore, they are highly lipophilic, allowing rapid dermal absorption which can lead to systemic toxicity and severe skin sensitization.

  • 1,3-Oxathiolane Ring: Sulfur-containing heterocycles are notorious for causing serious eye irritation, skin irritation, and respiratory tract distress[1]. Inhalation of dust or vapors must be strictly avoided to prevent mucosal damage[1].

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Gloves (Double-gloved)Minimum 8 mil thicknessPrevents lipophilic dermal absorption of nitroaromatics; the outer glove can be immediately discarded if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against severe mucosal irritation and potential corneal damage from the oxathiolane ring[1].
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentMitigates risk in the event of rapid thermal decomposition or localized ignition of the nitro group.
Respiratory NIOSH-Approved RespiratorN95 (Particulate) or P100Required only if handling powders outside a certified chemical fume hood or if ventilation fails[1].

Section 3: Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system, ensuring that if one safety measure fails, another prevents exposure.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm)[1].

  • Clear the workspace of any incompatible materials. Specifically, remove strong oxidizing agents, reducing agents, acids, and alkali metals, which can trigger exothermic reactions[2].

Step 2: Material Transfer and Weighing

  • Don all required PPE as outlined in the matrix above.

  • Use non-sparking spatulas (e.g., Teflon or ceramic) to prevent accidental ignition, static discharge, or shock to the nitroaromatic compound.

  • Weigh the material directly inside the fume hood using an analytical balance enclosed in a draft shield to prevent dust aerosolization[1].

Step 3: Reaction Setup

  • Ensure the reaction vessel is properly vented. Do not heat the compound rapidly or in a sealed system without proper pressure-relief mechanisms, as nitroaromatics can decompose exothermically under pressure.

  • Keep source containers securely sealed when not in active use to prevent environmental release and degradation.

Step 4: Post-Handling Decontamination

  • Wash hands and any potentially exposed skin thoroughly with soap and water for at least 15 minutes[1].

  • Expert Insight: Do NOT use organic solvents (like ethanol or acetone) to wash your skin. Solvents will strip the skin's natural lipid barrier and increase the dermal permeability of the nitroaromatic compound, driving the toxin deeper into the tissue.

Section 4: Emergency Response and Spill Management

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Evacuate and Isolate: Advise personnel in the immediate area to evacuate. Control personal contact by ensuring all responders are wearing full protective equipment.

  • Containment: Eliminate all ignition sources immediately. Do not touch or walk through the spilled material[3].

  • Cleanup: Use dry clean-up procedures to avoid generating dust. Vacuum or shovel the material using non-sparking tools and place it into a labeled, sealable polyethylene container.

  • Exposure Response: If eye contact occurs, rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes and seek immediate medical attention[1].

Section 5: Disposal Plan

Improper disposal of nitroaromatics poses severe environmental and facility risks.

  • Segregation: Do not mix 2-(4-Nitrophenyl)-1,3-oxathiolane waste with general organic waste. Segregate it into a dedicated container labeled "Hazardous Waste - Toxic/Combustible (Contains Nitroaromatics and Sulfur compounds)".

  • Packaging: Use polyethylene or polypropylene containers. Check that all containers are clearly labeled and free from leaks.

  • Execution: Dispose of contents and containers via a licensed hazardous waste disposal contractor in accordance with all local, regional, and national environmental regulations[3].

Section 6: Logical Workflow Visualization

G A Hazard Identification: Nitroaromatic & Oxathiolane B PPE Selection: Nitrile, Goggles, FR Coat A->B Dictates C Operational Execution: Fume Hood & Static Control B->C Enables Safe D Emergency Response: Dry Spill Containment C->D Incident E Waste Disposal: Segregated Hazardous Waste C->E Routine

Logical workflow from hazard identification to operational execution and disposal.

References

  • Sdfine. "3-nitrobenzoic acid". sdfine.com. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)-1,3-oxathiolane
Reactant of Route 2
2-(4-Nitrophenyl)-1,3-oxathiolane
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